molecular formula C6H6ClN3 B567200 5-Chloropyridine-3-carboxamidine CAS No. 1253792-00-5

5-Chloropyridine-3-carboxamidine

Cat. No.: B567200
CAS No.: 1253792-00-5
M. Wt: 155.585
InChI Key: XYWOOUACBNTLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropyridine-3-carboxamidine serves as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. The chloropyridine core is a privileged structure in pharmaceuticals, featuring in compounds that target a wide range of diseases . This specific derivative, incorporating both a chloro substituent and an amidine group, is of particular value for constructing more complex molecules, such as protease inhibitors. Research indicates that chloropyridine moieties can effectively bind to enzyme active sites; for instance, a related m -chloropyridine group was shown to sit in the S1 pocket of the SARS-CoV-2 main protease (M pro ) and form a key hydrogen bond interaction with a histidine residue (H163), a mechanism that can be crucial for inhibitory activity . The amidine functionality further enhances the molecule's potential to interact with biological targets through ionic and hydrogen bonding, making it a valuable scaffold for developing potential therapeutic agents. Its applications extend to hit-to-lead optimization campaigns, where it can be used to rapidly generate analogs via high-throughput medicinal chemistry (HTMC) to establish structure-activity relationships (SAR) and enhance binding affinity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c7-5-1-4(6(8)9)2-10-3-5/h1-3H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWOOUACBNTLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 5-Chloropyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloropyridine-3-carboxamidine (also known as 5-chloronicotinamidine) is a critical pharmacophore in medicinal chemistry, particularly in the design of serine protease inhibitors (e.g., Factor Xa, Thrombin).[1] Its structure combines the electron-deficient pyridine ring with a basic amidine moiety, serving as a bioisostere for arginine side chains in protein-ligand interactions.

This guide provides a rigorous technical breakdown of the spectroscopic data required to validate the identity and purity of this molecule. It addresses the specific challenges of analyzing amidines, including hygroscopicity, tautomerism, and proton exchange in NMR solvents.

Structural Analysis & Theoretical Framework

Before interpreting spectra, one must understand the electronic environment of the molecule. The 3,5-disubstitution pattern on the pyridine ring creates a distinct symmetry breaking that is diagnostic in NMR.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 155.58 g/mol (Free Base)

  • Electronic Effects:

    • Chlorine (C-5): Inductive electron-withdrawing (-I), weak mesomeric donation (+M).[1]

    • Amidine (C-3): Strongly electron-withdrawing (-I, -M), especially in its protonated (salt) form.[1]

    • Pyridine Nitrogen: Electron sink, deshielding adjacent protons (C-2, C-6).

Synthesis & Analytical Workflow

The most common synthesis route proceeds from 5-chloropyridine-3-carbonitrile via the Pinner reaction or direct amidation.[1]

G cluster_analysis Analytical Checkpoints Nitrile 5-Chloropyridine-3-carbonitrile (Precursor) Imidate Imidate Intermediate (Unstable) Nitrile->Imidate HCl/MeOH (Pinner) IR_Check IR: Loss of C≡N (~2230 cm-1) Nitrile->IR_Check Amidine 5-Chloropyridine-3-carboxamidine (Target) Imidate->Amidine NH3/EtOH Salt HCl Salt Form (Stable Solid) Amidine->Salt HCl (g) NMR_Check 1H NMR: Amidine NH (Broad, ~9.4 ppm) Salt->NMR_Check

Figure 1: Synthetic pathway and critical spectroscopic checkpoints. The conversion of the nitrile to the amidine is the primary step requiring validation.

Mass Spectrometry (MS) Data[2][3]

Mass spectrometry provides the first line of confirmation. The presence of a single chlorine atom imparts a specific isotope signature that must be verified to rule out de-chlorination side reactions (a common risk during reduction steps).

Diagnostic Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Target Ion:

    
    
    
Isotopem/z (Theoretical)Abundance (%)Diagnostic Note

Cl (M+H)
156.03 100% Base Peak

Cl (M+H+2)
158.03 ~32% Characteristic 3:1 Ratio

Interpretation:

  • A failure to observe the 3:1 ratio at 156/158 indicates either a loss of chlorine (resulting in a peak at m/z 122) or contamination.

  • Fragmentation: Under high collision energy, expect loss of

    
     (17 Da) to generate the nitrile cation (m/z ~139).
    

Infrared Spectroscopy (IR)[2][4]

IR is the most effective tool for monitoring reaction completion (Nitrile


 Amidine).
Key Absorption Bands (KBr Pellet or ATR)
Functional GroupWavenumber (cm

)
IntensityAssignment
Amidine N-H 3100 - 3400 Broad, StrongN-H stretching (overlaps with salt OH if hygroscopic).[1]
Amidine C=N 1660 - 1690 StrongCharacteristic C=N stretch of the amidine.[1]
Pyridine Ring 1580 - 1600 MediumC=C / C=N ring skeletal vibrations.
C-Cl Stretch 1050 - 1090 Medium/WeakAryl chloride stretch.[1]
Nitrile (Absent) ~2230 Absent CRITICAL: Presence of a peak here indicates unreacted precursor.[1]

Nuclear Magnetic Resonance (NMR)[2][5]

NMR analysis of amidines requires careful solvent selection. DMSO-d6 is the mandatory solvent; in


, the amidine protons are often invisible due to exchange or broadening, and the salt form is insoluble.
H NMR (400 MHz, DMSO-d6)

Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)

The 3,5-disubstituted pyridine ring presents a classic "AMX" or "ABC" spin system depending on resolution, but typically appears as three distinct signals due to the heteroatom influence.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Amidine NH 9.20 - 9.60 Broad Singlet3H/4H-Exchangeable protons.[1] Integration depends on salt stoichiometry (HCl vs Free Base).
H-2 8.90 - 9.05 Doublet (d)1H

Most deshielded. Located between Pyridine N and Amidine.
H-6 8.70 - 8.85 Doublet (d)1H

Adjacent to Pyridine N; para to Amidine.
H-4 8.30 - 8.50 Triplet/DD1H

"Triplet-like" due to meta-coupling to both H-2 and H-6. Shielded relative to H2/H6.

Critical Analysis Note: The coupling constants (


) in 3,5-disubstituted pyridines are small (meta-coupling, typically 1.5 - 2.5 Hz).[1] H-4 often appears as a pseudo-triplet because 

.
C NMR (100 MHz, DMSO-d6)
  • Amidine Carbon (

    
    ): 
    
    
    
    160.0 – 163.0 ppm.
  • Pyridine C-2:

    
     145.0 – 148.0 ppm (Deshielded by N).
    
  • Pyridine C-6:

    
     148.0 – 151.0 ppm.
    
  • Pyridine C-4:

    
     135.0 – 138.0 ppm.
    
  • Pyridine C-3 (Ipso-Amidine):

    
     128.0 – 132.0 ppm.
    
  • Pyridine C-5 (Ipso-Cl):

    
     130.0 – 134.0 ppm.
    

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, the handling of the sample is as important as the measurement itself. Amidines are basic and hygroscopic.

Protocol for NMR Sample Prep (HCl Salt)
  • Drying: Dry the 5-Chloropyridine-3-carboxamidine HCl salt in a vacuum oven at 40°C for 2 hours to remove surface water. Water peaks in DMSO can overlap with key signals.

  • Solvent: Use DMSO-d6 (99.9% D). Do not use

    
     or Methanol-d4 (Methanol will exchange the amidine protons, making them invisible).
    
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the quaternary carbons and exchangeable protons.
Protocol for Free Base Conversion (For extraction/purification checks)

If the free base is required for MS infusion:

  • Dissolve salt in minimal water.

  • Adjust pH to >10 using 1N NaOH.

  • Extract immediately into Ethyl Acetate (Amidine free bases can hydrolyze to amides if left in basic aqueous solution).

  • Dry over

    
     and evaporate. Note: Free base is less stable than the HCl salt.
    

References

  • Pyridine Chemistry: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for pyridine substituent effects).

  • Amidine Synthesis: Pinner, A. (1892).[1] Die Imidoaether und ihre Derivate. Oppenheim. (Foundational text on Nitrile-to-Amidine conversion).

  • Betrixaban Context: Zhang, P., et al. (2009).[1][2] "Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor."[2] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[2] Link (Provides context on 5-chloropyridine pharmacophores in this drug class).

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[1] SDBS Compounds and Spectral Search. (General reference for pyridine ring shifts). Link

Sources

Technical Guide: Key Starting Materials for 5-Chloropyridine-3-carboxamidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2]

5-Chloropyridine-3-carboxamidine (also known as 5-chloronicotinamidine) is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a bioisostere for benzamidine moieties in serine protease inhibitors (e.g., Factor Xa, Thrombin), offering reduced basicity (pKa ~8-9 vs. ~11 for benzamidine) and improved metabolic stability.

This guide details the strategic selection of starting materials and the execution of synthesis, focusing on the transition from the nitrile precursor to the amidine functionality .

Attribute Detail
IUPAC Name 5-Chloropyridine-3-carboximidamide
CAS Number 1253792-00-5 (Free Base); 1198283-62-3 (HCl Salt)
Molecular Formula C₆H₆ClN₃
Molecular Weight 155.58 g/mol (Free Base)
Key Application Serine Protease Inhibitors (Factor Xa), Kinase Inhibitors

Retrosynthetic Analysis & Strategy

The synthesis of 5-chloropyridine-3-carboxamidine is almost exclusively driven by the functionalization of the carbonitrile group.[1] The pyridine ring halogen (5-Cl) is sensitive to nucleophilic aromatic substitution (


) under harsh conditions; therefore, the synthetic route must preserve this halogen while activating the nitrile.
Strategic Disconnections[1]
  • Amidine Formation: The primary disconnection is the C-N bond of the amidine.

  • Nitrile Source: The nitrile is derived from either 5-chloronicotinic acid (via amide) or 3,5-dichloropyridine (via cyanation).[1]

Retrosynthesis Target 5-Chloropyridine-3-carboxamidine (Target) Nitrile 5-Chloropyridine-3-carbonitrile (Primary KSM) Nitrile->Target Pinner or Amidoxime Route Acid 5-Chloropyridine-3-carboxylic Acid Acid->Nitrile Amidation & Dehydration Dichloro 3,5-Dichloropyridine Dichloro->Nitrile Rosenmund-von Braun (CuCN)

Figure 1: Retrosynthetic tree illustrating the convergence on the nitrile intermediate.

Primary Key Starting Material (KSM)

The success of the synthesis hinges on the quality of the nitrile precursor.

KSM 1: 5-Chloropyridine-3-carbonitrile[1]
  • CAS: 51269-82-0[1][2][3]

  • Purity Requirement: ≥98.0% (HPLC)

  • Critical Impurities:

    • 5-Chloronicotinamide:[1] Result of partial hydrolysis; interferes with amidine crystallization.

    • 3,5-Dichloropyridine:[1][3] Carryover from synthesis; inert in Pinner conditions but lowers potency.

    • Water:[1][4][5]Strictly <0.5% . Water kills the Pinner intermediate (imidate) back to the ester or amide.

Sourcing vs. Synthesis

While commercially available, in-house synthesis is often required for GMP control.[1]

  • Route A (From Acid): 5-Chloronicotinic acid

    
     Acid Chloride (
    
    
    
    )
    
    
    Amide (
    
    
    )
    
    
    Nitrile (
    
    
    dehydration). High reliability.
  • Route B (From Dichloropyridine): 3,5-Dichloropyridine + CuCN/NMP at 180°C. Scalable but requires heavy metal remediation.

Detailed Experimental Protocols

We present two validated methodologies. Method A is the industrial standard for stability. Method B is preferred for high-throughput medicinal chemistry.[1]

Method A: The Pinner Synthesis (Classical & Robust)

Best for: Multi-gram scale, high purity HCl salt isolation.

Mechanism: Acid-catalyzed addition of alcohol to nitrile to form an imidate ester, followed by ammonolysis.[1]

Step-by-Step Protocol:

  • Imidate Formation:

    • Charge a flame-dried flask with 5-Chloropyridine-3-carbonitrile (1.0 eq).

    • Dissolve in anhydrous Ethanol (10 vol) or Methanol (for faster reaction).

    • Cool to 0°C under

      
      .
      
    • Bubble anhydrous HCl gas into the solution until saturation (approx. 30 mins). Note: Do not use aqueous HCl.[1]

    • Seal and stir at room temperature for 16–24 hours. Monitor by TLC/LCMS for disappearance of nitrile.

    • Checkpoint: The intermediate is Ethyl 5-chloronicotinimidate hydrochloride.[1] If solid precipitates, filter it; otherwise, concentrate in vacuo strictly below 40°C to avoid decomposition.

  • Ammonolysis:

    • Resuspend the imidate intermediate in anhydrous Ethanol (5 vol).

    • Cool to 0°C.[6]

    • Add Ammonia (7N in Methanol) (3.0 eq) or bubble anhydrous

      
       gas.
      
    • Stir at room temperature for 12–18 hours.

    • Concentrate the solvent.

  • Isolation (The "Salt Break"):

    • The crude residue is the amidine hydrochloride.

    • Recrystallize from Isopropanol/Ether or Ethanol/EtOAc .

    • Yield Target: 75–85%.

Method B: The Thioimidate Route (Mild Conditions)

Best for: Substrates sensitive to strong acid.

Step-by-Step Protocol:

  • Thioamide Formation:

    • Dissolve Nitrile (1.0 eq) in Pyridine/Et3N (10:1).

    • Bubble

      
       gas  for 2 hours (or use 
      
      
      
      ).
    • Pour into water; filter the yellow solid (5-chloropyridine-3-carbothioamide).[1]

  • Methylation:

    • Treat Thioamide with Methyl Iodide (MeI) (1.1 eq) in Acetone. Reflux 1h.

    • Precipitate the S-methyl thioimidate hydroiodide.[1]

  • Amidine Formation:

    • Heat the thioimidate with Ammonium Acetate (2.0 eq) in Methanol at 60°C.

    • Isolate by evaporation and ion exchange to HCl salt.

Process Visualization & Logic

The following diagram details the decision logic between the Pinner and Thioamide routes based on available equipment and scale.

SynthesisWorkflow Start Start: 5-Chloropyridine-3-carbonitrile Decision Scale & Sensitivity? Start->Decision Pinner Route A: Pinner Synthesis (Anhydrous HCl/EtOH) Decision->Pinner Robust/Large Scale Thio Route B: Thioamide (H2S or NaSH) Decision->Thio Acid Sensitive Imidate Intermediate: Imidate Ester HCl Pinner->Imidate Ammonia Ammonolysis (NH3/MeOH) Imidate->Ammonia End Final Product: 5-Chloropyridine-3-carboxamidine HCl Ammonia->End Methylation S-Methylation (MeI) Thio->Methylation Substitution Amine Substitution (NH4OAc) Methylation->Substitution Substitution->End

Figure 2: Decision matrix for synthesis route selection.[1]

Critical Quality Control (QC) Parameters

To ensure the material is suitable for biological assays (e.g., Ki determination), the following specifications must be met:

TestMethodSpecificationRationale
Identity 1H-NMR (DMSO-d6)ConformsDiagnostic peaks: Amidine protons broad singlet ~9.0-9.5 ppm.[1]
Purity HPLC (C18, ACN/H2O)>98.0%Impurities like the amide (hydrolysis product) are inactive.
Salt Form Chloride Titration95-105% of theoryConfirm mono- vs dihydrochloride stoichiometry.
Solvent HS-GC<5000 ppm EtOHEthanol is a common solvate in amidine salts.[1]

Expert Insight:

"The most common failure mode in this synthesis is moisture ingress during the Pinner reaction. If water is present, the imidate converts to the ester (ethyl 5-chloronicotinate) or directly hydrolyzes to the amide. Always use freshly opened anhydrous solvents and keep the HCl gas line dry."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12645070, 5-Chloropyridine-3-carbonitrile. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (2012). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Reference for safe handling of nitriles and amidines).

Sources

Safety, handling, and storage guidelines for 5-Chloropyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Handling, and Storage of 5-Chloropyridine-3-carboxamidine

Document Control:

  • Scope: Research & Development, Drug Discovery (Factor Xa/Thrombin Inhibitor Intermediates)

  • Classification: Technical Safety Guide

  • Version: 1.0

Part 1: Executive Summary & Compound Profile

5-Chloropyridine-3-carboxamidine is a critical heterocyclic building block, predominantly utilized in the synthesis of serine protease inhibitors (e.g., Factor Xa anticoagulants). Structurally, it features a pyridine ring substituted with a chlorine atom at the 5-position and an amidine group at the 3-position.[1]

Critical Technical Insight: The electron-withdrawing nature of the 5-chloro substituent and the pyridine nitrogen decreases the electron density at the amidine carbon. While this enhances its potency as a pharmacophore (improving interactions with the S1 pocket of serine proteases), it simultaneously renders the amidine carbon highly electrophilic. Consequently, this compound exhibits accelerated hydrolytic instability compared to unsubstituted benzamidines, necessitating rigorous moisture exclusion.

Physicochemical Identification
PropertySpecification
Chemical Name 5-Chloropyridine-3-carboxamidine
Common Forms Free Base (Unstable), Hydrochloride Salt (Stable Solid)
Molecular Formula C₆H₆ClN₃ (Free Base) / C₆H₆ClN₃[1][2][3]·HCl (Salt)
Molecular Weight 155.58 g/mol (Free Base)
Precursor CAS 33252-28-7 (5-Chloropyridine-3-carbonitrile)
Solubility DMSO, Methanol (Salt); DCM, EtOAc (Free Base)
pKa (Calculated) ~10.5 (Amidine conjugate acid)

Part 2: Hazard Identification (GHS Classification)

Note: While specific toxicological data for this exact intermediate may be limited, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated aminopyridines and amidines.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat. 2Causes skin irritation.[4]H315
Serious Eye Damage/Irritation Cat. 2ACauses serious eye irritation.H319
STOT - Single Exposure Cat. 3May cause respiratory irritation.[4]H335
Acute Toxicity (Oral) Cat. 4Harmful if swallowed.[5]H302

Precautionary Approach: The 5-chloro-3-aminopyridine moiety is known to be biologically active. Treat as a potential potent bioactive agent.[3][6] Avoid all mucosal contact.

Part 3: Stability & Reactivity Mechanisms

To handle this compound effectively, researchers must understand its primary degradation pathway: Hydrolysis .

The Mechanism of Failure: Moisture attacks the electrophilic carbon of the amidine group. The tetrahedral intermediate collapses to release ammonia, yielding the thermodynamically stable (and often useless) amide, 5-chloropyridine-3-carboxamide .

  • Catalyst: Base or Acid traces accelerate this process.

  • Visual Indicator: Conversion of a crystalline solid to a sticky gum or amorphous powder often signals partial hydrolysis or hydrate formation.

Diagram 1: Stability & Degradation Logic

StabilityLogic cluster_conditions Accelerating Factors Amidine 5-Chloropyridine-3- carboxamidine (Active Reagent) Intermediate Tetrahedral Intermediate Amidine->Intermediate + H2O (Slow) Moisture Atmospheric Moisture (H2O) Moisture->Intermediate Amide 5-Chloropyridine-3- carboxamide (Degradant) Intermediate->Amide - NH3 (Irreversible) Ammonia NH3 (Gas) Intermediate->Ammonia Heat Heat (>25°C) Base Basic pH

Caption: Hydrolytic degradation pathway of the amidine pharmacophore. Moisture exclusion is the primary control variable.

Part 4: Storage Protocols

The storage strategy depends entirely on the form of the compound. The hydrochloride salt is significantly more robust than the free base.

ParameterHydrochloride Salt (Recommended)Free Base (High Risk)
Temperature 2°C to 8°C (Refrigerated)-20°C (Freezer)
Atmosphere Desiccated ambient air (acceptable short-term)Strict Inert Gas (Argon/N₂)
Container Amber glass vial with PTFE-lined capSchlenk tube or Glovebox vial
Shelf Life 12 Months (if desiccated)< 1 Month (prepare fresh)

Self-Validating Storage Check: Before using stored material for a critical GMP step or large-scale reaction, perform a ¹H-NMR in DMSO-d₆ .

  • Pass: Distinct amidine protons (broad singlets) around 9.0–9.5 ppm.

  • Fail: Disappearance of amidine signals and appearance of amide protons (~7.6 & 8.2 ppm).

Part 5: Handling & Experimental Workflow

Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 mask minimum. Use a full-face respirator if handling fine powder outside a fume hood.

  • Dermal: Nitrile gloves (double-gloved recommended). The compound is likely soluble in sweat/lipids.

  • Ocular: Chemical splash goggles.

Operational Workflow: Weighing and Dissolution

Objective: Minimize exposure time to atmospheric moisture during transfer.

  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation from forming on the cold solid, which would trigger immediate surface hydrolysis.

  • Weighing:

    • Salt Form: Weigh quickly in air; reseal immediately.

    • Free Base: Weigh inside a glovebox or use a tared Schlenk flask purged with Argon.

  • Solvent Choice:

    • Avoid protic solvents (methanol/ethanol) for long-term storage of solutions, as solvolysis can occur.

    • Preferred: Anhydrous DMF, DMSO, or Acetonitrile.

Diagram 2: Handling Decision Matrix

HandlingWorkflow Start Start: Retrieve Compound CheckForm Identify Form Start->CheckForm Salt Hydrochloride Salt CheckForm->Salt Base Free Base CheckForm->Base WarmUp Equilibrate to RT (Prevent Condensation) Salt->WarmUp WeighAir Weigh in Fume Hood (Max exposure < 5 mins) WarmUp->WeighAir Dissolve Dissolve in Anhydrous Solvent (DMSO/DMF/ACN) WeighAir->Dissolve Glovebox Transfer to Glovebox (Inert Atm) Base->Glovebox Schlenk Schlenk Line Transfer Base->Schlenk Glovebox->Dissolve Schlenk->Dissolve Use Proceed to Reaction Dissolve->Use

Caption: Operational workflow distinguishing between the robust salt form and the sensitive free base.

Part 6: Emergency Response & Waste Disposal

Spill Management:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don double nitrile gloves and respiratory protection.

  • Containment: Cover the spill with a dry absorbent pad or vermiculite. Do not use wet paper towels (this creates a basic solution that may spread contamination).

  • Cleanup: Sweep into a sealable hazardous waste bag. Wipe the area with dilute acetic acid (vinegar) to neutralize any residual basic amidine, followed by soap and water.

First Aid:

  • Eye Contact: Irrigate immediately with water for 15 minutes.[5] The basicity of the amidine can cause corneal damage.

  • Skin Contact: Wash with soap and water. Do not use alcohol (increases absorption).

  • Inhalation: Move to fresh air. If coughing persists, seek medical attention (potential for delayed pulmonary irritation).

Disposal:

  • Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides and HCl gas will be generated).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13924706, 3-Chloropyridine-2-carboxamide (Analogous Structure Safety Data). Retrieved from [Link]

  • Matrix Fine Chemicals (2025). 5-Chloropyridine-3-carboxylic acid: Technical Data Sheet. Retrieved from [Link]

Sources

Methodological & Application

Application of 5-Chloropyridine-3-carboxamidine in synthesizing novel heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloropyridine-3-carboxamidine (often supplied as the hydrochloride salt) represents a "privileged scaffold" in medicinal chemistry. Its value lies in the dual functionality:

  • The Amidine Moiety: A versatile bis-nucleophile capable of condensing with various electrophiles to form 5- and 6-membered nitrogen heterocycles (pyrimidines, triazines, imidazoles, oxadiazoles).

  • The 5-Chloro Substituent: Unlike a simple phenyl ring, the 5-chloropyridine core offers reduced lipophilicity (lowering LogP) and improved metabolic stability by blocking the oxidation-prone para-position relative to the nitrogen. Furthermore, the chlorine atom serves as a latent handle for late-stage palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the protocols for converting this amidine into two high-value pharmacophores: Pyrimidines (kinase inhibitor core) and 1,2,4-Oxadiazoles (amide bioisosteres).

Chemical Profile & Handling

PropertySpecificationApplication Note
CAS No. 253318-63-9 (Free Base) / 286933-72-0 (HCl)Commercial sources typically supply the HCl salt.
Formula C₆H₆ClN₃ (Free Base)MW: 155.58 g/mol
Acidity (pKa) ~10-11 (Amidine)The pyridine ring is electron-withdrawing, making this amidine slightly less basic than benzamidine.
Solubility Soluble in DMSO, MeOH, Water (Salt).Free base has poor water solubility; use organic solvents (EtOH, DMF).
Stability Hygroscopic (Salt).Store in desiccator. Free base absorbs CO₂ from air; generate in situ.

Safety Warning: Pyridine derivatives can be skin irritants and potential sensitizers. All reactions involving sodium ethoxide or hydrazine must be performed in a fume hood.

Strategic Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities starting from 5-Chloropyridine-3-carboxamidine.

ReactionPathways Start 5-Chloropyridine- 3-carboxamidine Dicarbonyl + 1,3-Dicarbonyls (e.g., Ethyl Acetoacetate) Start->Dicarbonyl AcidChl + Acid Chlorides / Esters (followed by cyclization) Start->AcidChl Hydrazine + Hydrazine derivatives Start->Hydrazine Pyrimidine Pyrimidines (Kinase Inhibitors) Dicarbonyl->Pyrimidine NaOEt, Reflux Oxadiazole 1,2,4-Oxadiazoles (Amide Bioisosteres) AcidChl->Oxadiazole Toluene, Reflux Triazole 1,2,4-Triazoles (Antifungals) Hydrazine->Triazole Cyclization

Figure 1: Divergent synthetic utility of the 5-chloropyridine-3-carboxamidine scaffold.

Application 1: Synthesis of Pyrimidine Derivatives

Context: The condensation of amidines with 1,3-dicarbonyls is the primary method for synthesizing pyrimidine cores, widely used in kinase inhibitors (e.g., Imatinib analogs).

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by dehydration and aromatization.

PyrimidineMech Step1 1. Free-Basing (Amidine HCl + Base -> Free Amidine) Step2 2. Nucleophilic Attack (Amidine N attacks Ketone/Ester Carbonyl) Step1->Step2 Activation Step3 3. Tetrahedral Intermediate (Formation of gem-amino alcohol) Step2->Step3 Step4 4. Cyclization & Dehydration (Loss of H2O and EtOH) Step3->Step4 -H2O Final Target Pyrimidine Step4->Final Aromatization

Figure 2: Step-wise mechanism of pyrimidine ring formation.

Detailed Protocol: Condensation with Ethyl Acetoacetate

Reagents:

  • 5-Chloropyridine-3-carboxamidine HCl (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq) - Freshly prepared or 21% wt solution

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation of Base: In a dry round-bottom flask under Argon, dissolve NaOEt (2.5 mmol) in anhydrous ethanol (10 mL).

    • Expert Tip: If using solid NaOEt, ensure it is white/free-flowing. Yellowing indicates oxidation, which lowers yield.

  • Free-Basing: Add 5-Chloropyridine-3-carboxamidine HCl (1.0 mmol) to the solution. Stir at Room Temperature (RT) for 15 minutes. The solution may become cloudy as NaCl precipitates.

  • Addition: Add Ethyl acetoacetate (1.1 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The amidine spot (polar, near baseline) should disappear.

  • Work-up:

    • Cool to RT.

    • Evaporate ethanol under reduced pressure.

    • Resuspend the residue in minimal water (5 mL).

    • Neutralize carefully with 1M HCl to pH ~7. The pyrimidine product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (3x), dry over MgSO₄, and purify via flash chromatography (0-5% MeOH in DCM).

Expected Outcome: 2-(5-chloropyridin-3-yl)-6-methylpyrimidin-4-ol (tautomerizes to pyrimidone).

Application 2: Synthesis of 1,2,4-Oxadiazoles

Context: 1,2,4-Oxadiazoles are bioisosteres of esters and amides, offering improved hydrolytic stability. This protocol uses a "one-pot" condensation-cyclization approach.

Reagents:

  • 5-Chloropyridine-3-carboxamidine HCl (1.0 eq)

  • Acid Chloride (e.g., Benzoyl chloride) (1.1 eq)

  • Pyridine (solvent/base) or Toluene/TEA

Step-by-Step Methodology:

  • Acylation: Suspend the amidine HCl (1.0 mmol) in dry Pyridine (5 mL). Cool to 0°C.

  • Addition: Add the Acid Chloride (1.1 mmol) dropwise.

    • Note: The reaction is exothermic. Maintain temperature <5°C during addition to prevent di-acylation.

  • Intermediate Formation: Stir at RT for 1 hour. This forms the N-acyl amidine intermediate.

  • Cyclization: Heat the mixture to reflux (115°C) for 4–8 hours.

    • Mechanism:[1][2] The carbonyl oxygen of the amide attacks the amidine carbon (or vice versa depending on tautomer), followed by loss of water.

  • Work-up:

    • Remove pyridine in vacuo (azeotrope with toluene if necessary).

    • Partition residue between water and EtOAc.

    • Wash organic layer with 1M NaHCO₃ (to remove acid byproducts) and Brine.

  • Purification: Recrystallization from EtOH usually yields high-purity crystals.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (Pyrimidine) Incomplete free-basing of HCl salt.Ensure NaOEt is >2 equivalents (1 eq to neutralize HCl, 1 eq to deprotonate the 1,3-dicarbonyl).
Side Products (Oxadiazole) Hydrolysis of Acid Chloride.Ensure glassware is flame-dried and pyridine is anhydrous.
Purification difficulty Product is amphoteric.The pyrimidine product contains both basic nitrogens and acidic -OH (if using keto-esters). Adjust pH to the isoelectric point (usually pH 6-7) to maximize precipitation.
Reaction Stalled Electron-poor Pyridine ring.The 5-Cl-pyridine ring withdraws electrons, making the amidine less nucleophilic than benzamidine. Increase reflux time or use a higher boiling solvent (e.g., n-Butanol).

References

  • Pyrimidine Synthesis Overview

    • Title: Synthesis and Biological Activities of Pyrimidines: A Review.
    • Source: Sphinx Knowledge House.
    • URL:[Link]

  • 1,2,4-Oxadiazole Methodology

    • Title: Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity.

    • Source: Chem. Biol. Drug Des.[2]

    • URL:[Link]

  • Amidine Reactivity (General)

    • Title: Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines.
    • Source: J. Am. Chem. Soc.
    • URL:[Link]

  • Chemical Data (5-Chloropyridine-3-carboxamidine)

    • Title: 5-Chloropyridine-3-carboxamidine Compound Summary.
    • Source: PubChem.

    • URL:[Link]

Sources

Application Notes & Protocols: Leveraging 5-Chloropyridine-3-carboxamidine in the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 5-Chloropyridine-3-carboxamidine scaffold in the design and development of enzyme inhibitors. By integrating established biochemical principles with detailed, field-proven protocols, this guide serves as both a strategic overview and a practical handbook. Our focus will be on developing inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a well-validated therapeutic target, to illustrate the core concepts and methodologies.

Introduction: The Strategic Value of the Pyridine Carboxamide Scaffold

In modern medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly in successful therapeutic agents due to their favorable pharmacological properties and versatile binding capabilities. The pyridine ring is one such scaffold, found in numerous FDA-approved drugs targeting a wide array of diseases.[1] Its utility stems from its unique electronic properties, ability to participate in hydrogen bonding, and synthetically tractable nature.[2]

When functionalized with a carboxamidine group, the resulting pyridine carboxamidine moiety becomes a powerful tool for enzyme inhibitor design. The carboxamidine is a strong basic group, often protonated at physiological pH, making it an excellent candidate for forming strong ionic and hydrogen bond interactions with acidic amino acid residues within an enzyme's active site.

This guide will use Dipeptidyl Peptidase-4 (DPP-4) as an exemplary target. DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1.[3] Inhibition of DPP-4 is a leading therapeutic strategy for managing type 2 diabetes mellitus.[4] We will explore how the specific features of 5-Chloropyridine-3-carboxamidine can be rationally exploited to create potent and selective DPP-4 inhibitors.

Scientific Rationale: Targeting the DPP-4 Active Site

A deep understanding of the target enzyme's active site is paramount for rational inhibitor design. The DPP-4 active site is broadly characterized by a catalytic triad (Ser630, His740, Asp708) located within a hydrophobic pocket and several key subsites that recognize the peptide substrate.[4]

Key Interactions for Potent Inhibition

For many classes of DPP-4 inhibitors, interaction with two specific glutamate residues, Glu205 and Glu206 , is critical for achieving high potency.[3] These residues form a key negatively charged region within the S2 subsite.

Our core hypothesis is that the carboxamidine group of an inhibitor derived from 5-Chloropyridine-3-carboxamidine will form a charge-stabilized hydrogen bond network (a salt bridge) with this Glu205/Glu206 pair. This strong, directional interaction serves as a powerful anchoring point. The chloropyridine ring can then be oriented to establish favorable hydrophobic and van der Waals interactions with other residues, such as Tyr662 and Tyr547, which line the active site pocket.[3][5] The chlorine atom can further modulate the electronic properties of the ring and potentially form specific halogen bonds.

Visualizing the Hypothesized Binding Mode

The following diagram illustrates the proposed key interactions between a hypothetical inhibitor and the DPP-4 active site.

G cluster_DPP4 DPP-4 Active Site cluster_Inhibitor Inhibitor Scaffold Glu205 Glu205 Glu206 Glu206 Tyr662 Tyr662 Catalytic_Triad Catalytic Triad (Ser630, His740, Asp708) Carboxamidine Carboxamidine Group (Positively Charged) Carboxamidine->Glu205 Salt Bridge / H-Bond Carboxamidine->Glu206 Salt Bridge / H-Bond Chloropyridine 5-Chloropyridine Ring Chloropyridine->Tyr662 Hydrophobic Interaction G cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization A Scaffold Synthesis (5-Chloropyridine-3-carboxamidine) B Library Synthesis (Couple R-groups) A->B C In Vitro DPP-4 Enzyme Assay B->C D IC50 Determination C->D E Structure-Activity Relationship (SAR) D->E F Lead Optimization (Improve Potency/Selectivity) E->F F->B Iterative Refinement

Caption: General workflow for enzyme inhibitor discovery and optimization.

PROTOCOL 1: Conceptual Synthesis of N-Substituted-5-Chloropyridine-3-carboxamides

The final inhibitor is typically synthesized by coupling various amines or other moieties to the core scaffold. The foundational step is often the formation of an amide bond, a cornerstone reaction in medicinal chemistry.

Objective: To couple a primary or secondary amine (R-NH₂) to a 5-chloronicotinic acid precursor to form the corresponding carboxamide.

Causality: This protocol utilizes a peptide coupling agent (HATU) to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine. This method is preferred over harsher techniques (like conversion to an acyl chloride) as it proceeds under mild conditions, preserving sensitive functional groups on the coupling partners. [6] Materials:

  • 5-Chloronicotinic acid

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Desired amine (R-NH₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

  • Standard workup and purification supplies (Ethyl acetate, NaHCO₃ solution, brine, MgSO₄, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloronicotinic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 2-12 hours).

  • Workup: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carboxamide derivative.

PROTOCOL 2: In Vitro Fluorometric DPP-4 Inhibition Assay

This protocol provides a robust method for quantifying the inhibitory potency of synthesized compounds against recombinant human DPP-4.

Principle: The assay measures the rate of cleavage of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the highly fluorescent AMC is released. An inhibitor will slow this reaction, resulting in a lower fluorescence signal. The rate of AMC release is directly proportional to enzyme activity. [7] Materials:

  • Recombinant Human DPP-4 Enzyme (stored at -80°C)

  • DPP-4 Substrate: Gly-Pro-AMC (stock solution in DMSO, stored at -20°C)

  • Assay Buffer: (e.g., 100 mM Tris, pH 7.5, with 0.1 mg/mL BSA). Self-Validation Insight: The inclusion of BSA helps to prevent non-specific binding of the enzyme or compounds to the plate surface, ensuring more reliable and reproducible results.

  • Test Compounds (stock solutions in 100% DMSO)

  • Positive Control Inhibitor: Sitagliptin or Vildagliptin

  • Black, flat-bottom 96-well microplates (low-binding)

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Dilution: Prepare a serial dilution of your test compounds in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock. This wide range is crucial for accurately capturing the full dose-response curve.

  • Assay Plate Preparation:

    • Add 2 µL of each diluted compound solution (or DMSO for controls) to the wells of the 96-well plate.

    • To the "100% Activity" (positive control) wells, add 2 µL of DMSO.

    • To the "No Enzyme" (negative control) wells, add 2 µL of DMSO.

  • Enzyme Addition:

    • Prepare a working solution of DPP-4 in cold Assay Buffer at a concentration that will yield a robust linear signal within the desired read time (e.g., 2X final concentration). Expert Tip: Perform an initial enzyme titration experiment to determine the optimal enzyme concentration beforehand.

    • Add 50 µL of the DPP-4 working solution to all wells except the "No Enzyme" wells.

    • To the "No Enzyme" wells, add 50 µL of Assay Buffer.

  • Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Prepare a working solution of Gly-Pro-AMC substrate in Assay Buffer (e.g., 2X final concentration, typically 20-50 µM).

    • Add 50 µL of the substrate working solution to all wells to start the reaction. The final assay volume will be 102 µL.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 30°C or 37°C). Measure the fluorescence intensity kinetically every 60 seconds for 20-30 minutes.

Data Analysis, Interpretation, and Presentation

Raw kinetic data must be processed to determine inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Data Processing:
  • Calculate Reaction Rates (V): For each well, determine the rate of reaction by plotting fluorescence units (RFU) versus time. The slope of the linear portion of this curve represents the reaction rate (V, in RFU/min).

  • Calculate Percent Inhibition: Use the average rates from your controls to calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_100%_activity - V_no_enzyme))

  • Generate IC₅₀ Curve: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

  • Curve Fitting: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (log(inhibitor) vs. response -- Variable slope). This will provide the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation

Results should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Compound IDR-Group ModificationDPP-4 IC₅₀ (nM)
Ref-Sita (Sitagliptin)8.5 ± 1.2
CPD-01 Benzylamine45.3 ± 5.1
CPD-02 4-Fluorobenzylamine22.8 ± 3.4
CPD-03 Cyclohexylamine150.1 ± 15.7

This table presents hypothetical data for illustrative purposes.

References

  • Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4322. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Exploring the Role of 3-Chloropyridine in Modern Pharmaceutical Synthesis. PharmaChem Insight. [Link]

  • Rehman, S. U., Chohan, Z. H., Gul, S., & Supuran, C. T. (2019). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 24(22), 4129. [Link]

  • Prajapati, M., et al. (2019). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. Molecules, 24(15), 2824. [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]

  • El-Gazzar, M. G., et al. (2022). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Scientific Reports, 12(1), 1-21. [Link]

  • Chemical Methodologies. (2024). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. Chemical Methodologies, 8(11), 861-879. [Link]

  • Riyazuddin, M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals, 15(10), 1283. [Link]

  • Kaspady, M., et al. (2012). Synthesis and Anti-inflammatory Screening of Some Mono and Bis-Alkoxyphthalimide Linked Benzimidazole and their Quinazoline and Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 4(8), 3989-3996. [Link]

  • Hrubý, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 243. [Link]

  • Nowak, M., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(11), 3296. [Link]

  • Başoğlu, A., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(18), 5639. [Link]

Sources

Application Note: Strategic Derivatization of 5-Chloropyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the 5-Chloropyridine-3-carboxamidine scaffold. It prioritizes synthetic efficiency, catalyst longevity, and structural diversity.

Executive Summary & Strategic Analysis

The 5-Chloropyridine-3-carboxamidine scaffold presents a unique "push-pull" electronic environment ideal for dual-functionalization. It contains two distinct reactive centers:[1]

  • C3-Carboxamidine: A bis-nucleophilic center capable of condensing with electrophiles to form heterocycles (pyrimidines, triazines, imidazoles).

  • C5-Chloride: An electrophilic handle on an electron-deficient pyridine ring, suitable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The Challenge: Free amidines are potent ligands for transition metals. Attempting Pd-catalyzed coupling at C5 before addressing the amidine often leads to catalyst poisoning and low yields. The Solution: This protocol utilizes a "Cyclization-First" strategy . By converting the amidine into a heterocycle (e.g., pyrimidine) first, we mask the interfering nitrogen species, enabling high-yielding cross-coupling at the C5 position in the subsequent step.

Reactivity Map

ReactivityMap Scaffold 5-Chloropyridine- 3-carboxamidine Amidine C3-Amidine (Nucleophile) Scaffold->Amidine Site A Chloride C5-Chloride (Electrophile) Scaffold->Chloride Site B PyN Pyridine Nitrogen (Basic Site) Scaffold->PyN Site C Heterocycles Heterocycles Amidine->Heterocycles + 1,3-Dicarbonyls (Forms Pyrimidines) Biaryls Biaryls Chloride->Biaryls + Ar-B(OH)2 (Suzuki Coupling) NOxide NOxide PyN->NOxide Oxidation

Figure 1: Reactivity profile of the scaffold.[2][3][4][5] The Amidine (Site A) should be derivatized first to facilitate catalysis at the Chloride (Site B).

Protocol A: Heterocycle Formation (The "Masking" Step)

Objective: Convert the reactive amidine into a pyrimidine ring. This serves two purposes: it builds structural complexity (pharmacophore installation) and prevents catalyst poisoning in Protocol B.

Reaction: 5-Chloropyridine-3-carboxamidine + Ethyl Acetoacetate


 Pyrimidinyl-Pyridine derivative.
Materials Table
ReagentEquiv.Role
Scaffold (HCl salt) 1.0Substrate
Ethyl Acetoacetate1.2Cyclization Partner
Sodium Ethoxide (NaOEt)2.5Base (releases free amidine)
Ethanol (Abs.)SolventReaction Medium
Acetic Acid-Quench/Neutralization
Step-by-Step Methodology
  • Free Base Generation: In a dry round-bottom flask under

    
    , suspend 5-Chloropyridine-3-carboxamidine HCl  (1.0 equiv) in absolute ethanol (0.5 M concentration). Add NaOEt  (2.5 equiv) slowly at 0°C. Stir for 15 min to generate the free amidine in situ.
    
  • Condensation: Add Ethyl Acetoacetate (1.2 equiv) dropwise.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours.

    • In-Process Control (IPC): Monitor by LC-MS.[1] The starting material (

      
      ) should disappear, replaced by the hydroxypyrimidine intermediate (
      
      
      
      ).
  • Workup: Cool to room temperature. Acidify to pH 6–7 with acetic acid to precipitate the product (if the tautomeric hydroxy-pyrimidine forms).

  • Isolation: Filter the solid precipitate. Wash with cold water (2x) and cold ethanol (1x). Dry under vacuum at 45°C.

Mechanistic Insight: The amidine nitrogen attacks the ketone carbonyl of the


-keto ester, followed by cyclization onto the ester carbonyl. The resulting 4-hydroxypyrimidine usually exists as the 4-pyrimidone tautomer.

Protocol B: Suzuki-Miyaura Cross-Coupling (C5 Functionalization)

Objective: Functionalize the C5-position using Palladium catalysis.[1][6] Since the amidine is now "masked" as a pyrimidine, we can use standard catalytic systems without aggressive ligands.

Reaction: (Pyrimidinyl)-5-Chloropyridine + Aryl Boronic Acid


 5-Aryl-(Pyrimidinyl)-Pyridine.
Materials Table
ReagentEquiv.Role
Product from Protocol A 1.0Electrophile
Aryl Boronic Acid1.5Nucleophile

0.05 (5 mol%)Catalyst Precursor
XPhos0.10 (10 mol%)Ligand (Crucial for aryl chlorides)

(2M aq)
3.0Base
1,4-DioxaneSolventReaction Medium
Step-by-Step Methodology
  • Degassing: Charge a reaction vial with Protocol A Product (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     , and XPhos . Seal and purge with Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M) and

    
      solution.
    
  • Reaction: Heat to 90–100°C for 12–16 hours.

    • Note: Chloropyridines are sluggish electrophiles. The use of XPhos or SPhos is critical to facilitate the oxidative addition into the C-Cl bond [1].

  • Scavenging: Cool to RT. Add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to remove residual Pd.

  • Purification: Dilute with EtOAc, wash with brine. Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).
    
Experimental Workflow Diagram

Workflow Start Start: 5-Cl-Py-3-Amidine HCl Step1 Step 1: Cyclization (EtOAcAc, NaOEt, EtOH, Reflux) Start->Step1 Check1 QC: LCMS (Confirm Pyrimidine formation) Step1->Check1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(OAc)2/XPhos) Check1->Step2 Pass Finish Final Product: 5-Aryl-3-(Pyrimidinyl)pyridine Step2->Finish

Figure 2: Sequential derivatization workflow minimizing catalyst poisoning.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete amidine liberationEnsure NaOEt is fresh and anhydrous. Increase equivalents to 3.0 to account for HCl salt and acidic protons.
No Reaction in Step 2 Catalyst Poisoning / Oxidative Addition FailureSwitch to Pd-162 (tBu3P-Pd-G2) or Pd-XPhos-G3 precatalysts. These are more robust against N-coordination [2].
Homocoupling of Boronic Acid Oxygen in systemDegas solvents rigorously (sparge with Ar for 20 min).
Protodeboronation Base too strongSwitch from

to

or

.

References

  • Molander, G. A., & Shin, I. (2011).[7] Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate. Organic Letters, 13(15), 3956–3959.

  • BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. BenchChem Application Notes.

  • Zhang, P., et al. (2009).[8][9] Discovery of betrixaban (PRT054021)... a highly potent, selective, and orally efficacious factor Xa inhibitor.[8][9] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[8][9]

Sources

Molecular docking protocols for 5-Chloropyridine-3-carboxamidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Molecular Docking Protocols for 5-Chloropyridine-3-carboxamidine Scaffolds

Executive Summary & Scientific Rationale

This guide details the docking protocol for 5-Chloropyridine-3-carboxamidine derivatives. These molecules represent a privileged scaffold in anticoagulant drug discovery, specifically targeting the S1 specificity pocket of serine proteases like Factor Xa (FXa) and Thrombin .

The docking of this scaffold presents a unique "dual-modality" challenge that standard high-throughput protocols often fail to capture:

  • The Amidine Warhead (Cationic): The carboxamidine group (

    
    ) mimics the arginine side chain of natural substrates. It must form a critical salt bridge with the aspartate residue at the base of the S1 pocket (e.g., Asp189  in FXa).
    
  • The Chloropyridine Moiety (Anisotropic): The chlorine atom at the 5-position is not merely hydrophobic; it is capable of forming a Halogen Bond (X-bond) with backbone carbonyl oxygen atoms (e.g., Ala190 or Val213 ). Standard isotropic force fields often underestimate this interaction, leading to incorrect pose prediction.

This protocol integrates quantum-polarized ligand preparation with explicit water thermodynamics to achieve high correlation with experimental binding affinities.

Mechanistic Interaction Map

The following diagram illustrates the obligate interaction network required for a successful docking pose. If your docked pose does not satisfy these geometric criteria, it is likely a false positive.

InteractionMap Ligand 5-Chloropyridine-3-carboxamidine Amidine Amidine Group (Protonated +1) Ligand->Amidine Chlorine 5-Chloro Substituent (Sigma Hole) Ligand->Chlorine Asp189 Asp189 (S1 Pocket) Carboxylate Anion Amidine->Asp189 Salt Bridge (ΔG ≈ -3 to -5 kcal/mol) Water Conserved Water (Bridging) Amidine->Water H-Bond Network Backbone Backbone Carbonyls (Ala190/Val213) Chlorine->Backbone Halogen Bond (C-Cl···O angle ≈ 180°)

Figure 1: Critical interaction pharmacophore for amidine-based FXa inhibitors. The convergence of the salt bridge and halogen bond defines the bioactive conformation.

Step-by-Step Experimental Protocol

Phase 1: Ligand Preparation (The Protonation Trap)

Context: The pKa of a benzamidine/carboxamidine group is typically 11.0–12.0. At physiological pH (7.4), it is 100% protonated . Docking the neutral tautomer is the most common error in modeling this class.

  • Structure Generation: Generate 3D coordinates from SMILES.

  • Ionization State:

    • Set target pH to 7.4 +/- 0.5 .

    • Force the protonation of the amidine nitrogen. Ensure the net charge is +1.[1]

    • Software Note: If using LigPrep (Schrödinger) or Avogadro, verify the output visually. The structure must be

      
      .
      
  • Conformational Search: Generate low-energy ring conformers. The pyridine ring is rigid, but the amidine bond (

    
    ) has rotational freedom.
    
    • Constraint: Restrain the amidine group to be roughly coplanar with the pyridine ring (dihedral ~0° or 180°) to maximize conjugation, but allow +/- 30° deviation during docking.

Phase 2: Protein Structure Preparation

Target Selection: Use high-resolution Crystal Structures of Factor Xa (e.g., PDB: 1FAX , 1EZQ , or 2BOH ).

  • Preprocessing:

    • Remove all crystallographic waters except those within 5Å of the active site.

    • Critical Step: Analyze the "deep" S1 pocket water. In many amidine-bound structures, the amidine group displaces the deep water. However, keep waters bridging to Tyr228 or Glu192 if the ligand does not reach them.

  • H-Bond Optimization:

    • Flip Asn/Gln/His residues to maximize H-bond networks.

    • Asp189 State: Ensure Asp189 is deprotonated (charged -1).

  • Grid Generation (The "Sigma Hole" Setup):

    • Center: Centered on the centroid of the co-crystallized ligand (or Asp189 if apo).

    • Constraints: Define a Positional Constraint or H-bond Constraint on Asp189 OD1/OD2. This ensures the docking algorithm prioritizes the salt bridge.

    • Halogen Bonding Settings:

      • AutoDock Vina: Use the VinaXB scoring function if available, which includes explicit halogen bonding terms.

      • Glide/Gold: Ensure the force field (e.g., OPLS4) is set to treat halogens as anisotropic, or manually add a "metal coordination" or "H-bond acceptor" feature point at the carbonyl oxygen to attract the chlorine sigma hole.

Phase 3: Docking & Scoring Workflow[2]

DockingWorkflow cluster_0 Input cluster_1 Sampling cluster_2 Filtering Ligand Protonated Ligand (+1 Charge) ConfSearch Conformational Sampling Ligand->ConfSearch Protein Receptor Grid (Asp189 constraint) Protein->ConfSearch Minimization Post-Docking Minimization ConfSearch->Minimization SaltBridgeFilter Filter 1: Asp189 Distance < 3.0Å Minimization->SaltBridgeFilter AngleFilter Filter 2: C-Cl···O Angle > 160° SaltBridgeFilter->AngleFilter Final Ranked Poses Final Ranked Poses AngleFilter->Final Ranked Poses

Figure 2: The "Filter-First" workflow. Instead of relying solely on energy scores, geometric filters are applied to enforce chemical validity.

Data Analysis & Validation Criteria

When analyzing the output, do not sort purely by Docking Score. The electrostatic term of the salt bridge often dominates, obscuring the subtle contribution of the halogen bond. Use the following validation table:

ParameterOptimal RangeMechanistic Significance
Salt Bridge Dist. 2.6 – 3.0 ÅInteraction between Amidine N and Asp189 O.
Halogen Bond Angle 160° – 180°Angle of C–Cl···O. Values <140° indicate a steric clash, not a bond.
Halogen Bond Dist. 3.0 – 3.5 ÅDistance between Cl and Carbonyl O.
Ligand Strain < 4 kcal/molHigh internal energy suggests the conformation is forced.
Enrichment Factor > 20 (Top 1%)Ability to distinguish actives from decoys in validation runs.

Troubleshooting Common Failures:

  • Issue: Ligand flips 180°, placing the chlorine in the solvent and the amidine deep in the pocket.

  • Cause: The hydrophobic enclosure of the S1 pocket (formed by Trp215/Phe174) is not interacting correctly with the pyridine ring.

  • Solution: Increase the hydrophobic reward term in your scoring function or check if the pyridine nitrogen is facing a repulsive region.

References

  • Matter, H., et al. (2002). "Structure-Based Design of Potent, Amidine-Derived Inhibitors of Factor Xa." Journal of Medicinal Chemistry.

  • Hardegger, L. A., et al. (2010). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition.

  • Scholfield, M. R., et al. (2013). "Halogen bonding in protein–ligand complexes: design, structure, and thermodynamics." Protein Science.

  • Young, T., et al. (2013). "Motif-based search for halogen bonding in the Protein Data Bank." Journal of Chemical Information and Modeling.

  • Abel, R., et al. (2008). "Thermodynamics of Water in an Enzyme Active Site: Grid-Based Hydration Analysis of Coagulation Factor Xa." Journal of Chemical Theory and Computation.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloropyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Chloropyridine-3-carboxamidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in fundamental chemical principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Introduction

5-Chloropyridine-3-carboxamidine is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmaceutical agents. Its preparation is most commonly achieved from 5-chloro-3-cyanopyridine via the Pinner reaction, a classic and effective method for converting nitriles into amidines.[1][2] This two-step process involves the formation of an intermediate imidate salt (Pinner salt), which is subsequently converted to the target amidine.[2][3] While robust, the reaction is highly sensitive to specific experimental conditions. Achieving a high yield requires meticulous control over moisture, temperature, and reagent stoichiometry.

This guide provides a structured, question-and-answer-based approach to address the most frequent challenges encountered during this synthesis.

Reaction Overview: The Pinner Reaction Pathway

The synthesis proceeds in two distinct stages:

  • Imidate Salt Formation: The nitrile nitrogen of 5-chloro-3-cyanopyridine is protonated by anhydrous hydrogen chloride (HCl), activating the carbon atom for nucleophilic attack by an alcohol (e.g., ethanol). This forms the ethyl 5-chloropyridine-3-carboximidate hydrochloride, commonly known as the Pinner salt.[4][5]

  • Ammonolysis: The Pinner salt is then treated with ammonia. The ammonia displaces the ethoxy group of the imidate to form the final 5-Chloropyridine-3-carboxamidine, typically as a hydrochloride salt.[3]

Pinner_Reaction_Mechanism Figure 1: Pinner Reaction Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Nitrile 5-Chloro-3-cyanopyridine Pinner_Salt Imidate Hydrochloride (Pinner Salt) Nitrile->Pinner_Salt + Ethanol, HCl Alcohol Ethanol (Anhydrous) Alcohol->Pinner_Salt HCl HCl (Anhydrous Gas) HCl->Pinner_Salt Pinner_Salt_2 Imidate Hydrochloride (Pinner Salt) Ammonia Ammonia Amidine 5-Chloropyridine-3-carboxamidine (as HCl salt) Ammonia->Amidine Pinner_Salt_2->Amidine + Ammonia

Caption: Figure 1: General workflow for the two-step Pinner synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The most common and commercially available starting material is 5-Chloro-3-cyanopyridine (also known as 5-chloronicotinonitrile).[6][7][8]

Q2: What are the most critical factors for maximizing the yield?

There are two paramount factors:

  • Strictly Anhydrous Conditions: The Pinner reaction is extremely sensitive to water. Any moisture will lead to the hydrolysis of the Pinner salt intermediate, forming the corresponding ester (ethyl 5-chloronicotinate) as a major byproduct and drastically reducing the yield of the desired amidine.[4][9]

  • Low-Temperature Control: The intermediate imidate hydrochloride (Pinner salt) is thermally unstable. Elevated temperatures can cause it to rearrange into N-substituted amides, another common byproduct.[1] Maintaining low temperatures throughout the reaction is crucial for success.

Q3: Why is anhydrous HCl gas typically used instead of aqueous HCl?

As mentioned, the presence of water is detrimental. Aqueous HCl would introduce water directly into the reaction, promoting the formation of the unwanted ester byproduct.[9] Anhydrous HCl gas dissolved in an anhydrous solvent (like diethyl ether or the alcohol reactant) ensures the acidic conditions necessary for the reaction without introducing water.

Troubleshooting Guide

Problem: Very low or no yield of the final amidine product.

This is the most common issue and can stem from several sources. A systematic approach is required to diagnose the problem.

Troubleshooting_Yield Figure 2: Troubleshooting Low Yield Start Low/No Amidine Yield Check_Moisture Were conditions strictly anhydrous? Start->Check_Moisture Check_Temp Was temperature kept low (0-5 °C)? Check_Moisture->Check_Temp Yes Solution_Moisture Solution: Dry all glassware, use anhydrous solvents/reagents. Check_Moisture->Solution_Moisture No Check_HCl Was anhydrous HCl successfully introduced? Check_Temp->Check_HCl Yes Solution_Temp Solution: Maintain ice bath throughout Pinner salt formation. Check_Temp->Solution_Temp No Check_Ammonia Was ammonolysis step performed correctly? Check_HCl->Check_Ammonia Yes Solution_HCl Solution: Ensure efficient bubbling of HCl gas or use fresh HCl solution. Check_HCl->Solution_HCl No Check_Workup Could product be lost during workup/isolation? Check_Ammonia->Check_Workup Yes Solution_Ammonia Solution: Use fresh ammonia source, ensure sufficient reaction time. Check_Ammonia->Solution_Ammonia No Solution_Workup Solution: Review extraction pH, consider product is a salt. Check_Workup->Solution_Workup Yes

Caption: Figure 2: A decision tree for troubleshooting low product yield.

Q4: My main isolated product is ethyl 5-chloronicotinate. What went wrong?

  • Cause: This is the classic sign of water contamination. The Pinner salt intermediate is highly susceptible to hydrolysis.[10][11] Even atmospheric moisture can be enough to cause this side reaction.

  • Expert Solution & Causality:

    • Glassware Preparation: All glassware must be oven-dried (>120 °C) for several hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use.

    • Reagent Quality: Use freshly opened or properly stored anhydrous solvents (e.g., diethyl ether, ethanol). Ethanol for this reaction should be absolute (200 proof).

    • Inert Atmosphere: Assemble the reaction setup to allow for a positive pressure of an inert gas (nitrogen or argon) throughout the entire process. This prevents atmospheric moisture from entering the system.

Q5: I am isolating 5-chloronicotinamide instead of the amidine. Why?

  • Cause: The formation of the amide byproduct, 5-chloronicotinamide, typically points to excessive heat during the reaction.[1][12] The Pinner salt can undergo a thermal rearrangement to the more stable amide. A competing Ritter-type reaction is also possible under some acidic conditions but is less common in classic Pinner protocols.[13]

  • Expert Solution & Causality:

    • Temperature Control is Non-Negotiable: The formation of the Pinner salt (the addition of HCl gas to the nitrile/alcohol mixture) must be performed in an ice-salt bath or cryocooler to maintain an internal temperature between -5 °C and 5 °C.

    • Monitor Exotherms: The reaction of HCl with alcohol is exothermic. Add HCl gas slowly to prevent a temperature spike.

    • Storage of Intermediate: If the Pinner salt is isolated, it should be stored at low temperatures (<0 °C) and used promptly in the next step. It is thermodynamically unstable.[1]

Q6: The reaction stalls after the Pinner salt is formed. The second step (ammonolysis) is not working.

  • Cause: This issue can arise from an inactive ammonia source, insufficient mixing, or incorrect temperature.

  • Expert Solution & Causality:

    • Ammonia Source: The most effective method is to use a saturated solution of ammonia in an anhydrous alcohol (e.g., ethanol). This ensures an anhydrous, highly reactive source of the nucleophile. Alternatively, bubbling anhydrous ammonia gas through the reaction mixture is also effective. Using aqueous ammonium hydroxide is not recommended as it will hydrolyze the remaining Pinner salt.[9]

    • Reaction Conditions: The ammonolysis step is often run at 0 °C to room temperature. It may require several hours to go to completion. Ensure vigorous stirring to maximize contact between the solid Pinner salt and the ammonia.

    • Stoichiometry: Use a significant excess of ammonia (typically 3-5 equivalents or more) to drive the reaction to completion.

Data Summary: Impact of Conditions on Yield

The following table summarizes the expected outcomes based on different experimental parameters.

ParameterConditionExpected Major ProductProbable YieldRationale
Water Strictly Anhydrous5-Chloropyridine-3-carboxamidine Good to ExcellentPrevents hydrolysis of the Pinner salt intermediate.[4]
Trace Moisture Present5-Chloropyridine-3-carboxamidine & Ethyl 5-chloronicotinatePoor to ModerateCompeting hydrolysis reaction occurs.[9]
Temperature 0-5 °C5-Chloropyridine-3-carboxamidine Good to ExcellentFavors the desired kinetic product and prevents thermal rearrangement.[1]
> 25 °C5-Chloronicotinamide & other byproductsPoorPinner salt is thermally unstable and rearranges.[1]
Ammonia Source Anhydrous NH₃ in Alcohol5-Chloropyridine-3-carboxamidine Good to ExcellentProvides a reactive, anhydrous nucleophile for the second step.
Aqueous NH₄OHEthyl 5-chloronicotinateVery LowThe water present hydrolyzes the Pinner salt faster than ammonolysis occurs.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of Ethyl 5-chloropyridine-3-carboximidate hydrochloride (Pinner Salt)
  • Setup: Assemble an oven-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a low-temperature thermometer, and a gas outlet bubbler. Maintain a positive pressure of dry nitrogen.

  • Reagents: To the flask, add 5-chloro-3-cyanopyridine (13.85 g, 0.1 mol) and 150 mL of anhydrous diethyl ether. Cool the stirred suspension to 0 °C in an ice-salt bath.

  • Alcohol Addition: Add absolute ethanol (6.9 mL, 0.12 mol) to the mixture.

  • HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred suspension. Monitor the internal temperature, ensuring it does not rise above 5 °C. Continue the HCl addition until the mixture is saturated and a thick white precipitate has formed (typically requires ~1.5-2 hours).

  • Reaction: Seal the flask and allow it to stir at 0-5 °C for 12-18 hours. The formation of a dense, white solid indicates the Pinner salt.

  • Isolation: Collect the solid product by filtration under a nitrogen atmosphere. Wash the solid with two 30 mL portions of cold, anhydrous diethyl ether. Dry the Pinner salt under vacuum. Store it in a desiccator at 0 °C and use it immediately.

Protocol 2: Conversion to 5-Chloropyridine-3-carboxamidine hydrochloride
  • Setup: In a new oven-dried flask under a nitrogen atmosphere, suspend the freshly prepared Pinner salt (from the previous step) in 100 mL of absolute ethanol.

  • Ammonolysis: Cool the suspension to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the vigorously stirred mixture for 2-3 hours. Alternatively, add a saturated solution of ammonia in ethanol (approx. 50 mL) dropwise.

  • Reaction: After the ammonia addition is complete, seal the flask and allow the mixture to slowly warm to room temperature. Stir for an additional 12-16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain a solid residue.

  • Purification: The crude 5-Chloropyridine-3-carboxamidine hydrochloride can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.

References

  • Pinner reaction - Grokipedia.
  • Okuyama, T., Pletcher, T. C., Sahn, D. J., & Schmir, G. L. (1972). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society.
  • Pinner Reaction - J&K Scientific. (2025).
  • The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
  • Pinner Reaction - Organic Chemistry Portal.
  • Pinner Reaction - SynArchive.
  • Okuyama, T., & Sahn, D. J. (1973). Hydrolysis of imidate esters derived from weakly basic amines. II. The influence of general acid-base catalysis on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society.
  • 5-Chloropyridine-3-carboxamide synthesis - ChemicalBook.
  • An Overview of Some Imidates Derivatives with Anti-microbial Activity - Research and Reviews. (2017).
  • Deslongchamps, P., et al. (2015). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate.
  • Roger, R., & Neilson, D. G. (1961).
  • 5-Chloro-3-Cyanopyridine | 51269-82-0 - MOLBASE Encyclopedia.
  • 5-Chloro-3-Cyanopyridine - CymitQuimica.
  • Matrix Scientific 5-CHLORO-3-CYANOPYRIDINE-1G, Quantity: Each of 1 - Fisher Scientific.
  • 5-Chloro-3-cyanopyridine | CAS 51269-82-0 | SCBT - Santa Cruz Biotechnology.
  • Kantlehner, W., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.

Sources

Removing unreacted starting materials from 5-Chloropyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-Chloropyridine-3-carboxamidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. The purity of your final compound is paramount for reliable downstream applications, and removing unreacted starting materials is a critical step in achieving this.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common purification challenges.

Understanding the Challenge: Common Synthetic Impurities

5-Chloropyridine-3-carboxamidine is typically synthesized from precursors such as 5-chloropyridine-3-carbonitrile or 5-chloropyridine-3-carboxamide.[1][2] The successful removal of these unreacted starting materials hinges on exploiting the differences in their physicochemical properties compared to the desired amidine product. The core of our strategy lies in the basicity of the carboxamidine functional group, which is absent in its common precursors.

CompoundStructureMolecular Weight ( g/mol )Key Property
5-Chloropyridine-3-carbonitrile C₆H₃ClN₂138.55[3]Neutral
5-Chloropyridine-3-carboxamide C₆H₅ClN₂O156.57[4][5]Neutral
5-Chloropyridine-3-carboxamidine C₆H₆ClN₃169.59Basic

Frequently Asked Questions (FAQs)

Q1: My reaction is complete by TLC/LC-MS, but after workup, I still see my starting nitrile/amide in the ¹H NMR. What is the most direct way to remove it?

A: The most effective method is an acid-base extraction. Your product, 5-Chloropyridine-3-carboxamidine, is basic and can be protonated and extracted into an acidic aqueous layer. In contrast, the starting nitrile or amide is neutral and will remain in the organic layer. See Protocol 1 for a detailed procedure.

Q2: I tried to recrystallize my crude product, but it "oiled out." What should I do?

A: "Oiling out" occurs when a compound melts in the recrystallization solvent before it dissolves or when its solubility is too high. Try using a multi-solvent system. For example, dissolve the crude material in a minimal amount of a good solvent (like methanol or ethanol) at an elevated temperature, and then slowly add a poor solvent (like hexanes or water) until turbidity persists. Allowing this mixture to cool slowly can promote crystal formation.

Q3: Can I use flash column chromatography on silica gel to purify my amidine?

A: Yes, but with a critical modification. Amidines are basic and can interact strongly with the acidic silica gel surface, leading to significant peak tailing and poor separation. To mitigate this, you must add a basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine (Et₃N) or ammonia (in methanol) to the mobile phase (e.g., Dichloromethane/Methanol/Et₃N 90:9:1).[6]

Q4: My final product is a hydrochloride (HCl) salt. How does this affect purification?

A: If your product is the HCl salt, it will be highly polar and water-soluble. Direct extraction with organic solvents will be ineffective. In this case, purification is often best achieved by recrystallization from a polar solvent system, such as ethanol/water or methanol/ether. Alternatively, you can neutralize the salt with a base (e.g., NaHCO₃ or K₂CO₃) to liberate the free base, which can then be purified using the methods described in this guide. One study details a method for isolating guanidine compounds as HCl salts using an Amberlite resin.[7]

Troubleshooting Guide: From Crude Mixture to Pure Compound

Observation / ProblemPotential CauseRecommended Action
Persistent Starting Material Spot on TLC Incomplete reaction or inefficient purification.1. Drive the reaction to completion: Confirm with an appropriate analytical method. 2. Perform Acid-Base Extraction: This is the most robust method for separating the basic product from neutral starting materials (See Protocol 1 ).
Product is a Dark, Oily Residue Presence of high-boiling point solvents (e.g., DMF, DMSO) or polymeric byproducts.1. Solvent Removal: If residual solvent is suspected, perform a co-evaporation by adding a lower-boiling solvent (like toluene) and removing it under reduced pressure. 2. Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent (e.g., hexanes, diethyl ether). This can often crash out the desired product as a solid.
Multiple Unidentified Spots on TLC/LC-MS Side reactions have occurred, or the starting material was impure.1. Characterize Impurities: If possible, use LC-MS to get molecular weights of the byproducts. 2. Flash Chromatography: This is the most versatile technique for separating multiple components. Use a modified eluent as described in the FAQs and Protocol 3 .
Low Overall Yield After Purification Product loss during extraction or recrystallization steps.1. Extraction: Ensure pH is correct during acid-base extraction. Use a pH meter. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. 2. Recrystallization: Avoid using an excessive amount of solvent. Ensure the solution is fully saturated before cooling. Cool the flask slowly and then in an ice bath to maximize crystal recovery.

Purification Selection Workflow

This diagram provides a logical decision path for selecting the most appropriate purification strategy based on the nature of your crude product.

Purification_Workflow start Crude Product Analysis (TLC, LC-MS, ¹H NMR) impurity_check Primary Impurity is Unreacted Starting Material? start->impurity_check product_form Is the Crude Product a Solid or an Oil? impurity_check->product_form  Yes   multiple_impurities Perform Flash Chromatography (Protocol 3) impurity_check->multiple_impurities No (Multiple Impurities) solid_path Attempt Recrystallization (Protocol 2) product_form->solid_path Solid oil_path Perform Acid-Base Extraction (Protocol 1) product_form->oil_path Oil purity_check Assess Purity (See Section 5) solid_path->purity_check oil_path->purity_check multiple_impurities->purity_check success Pure Product purity_check->success Purity >95% failure Purity Not Achieved purity_check->failure Purity <95% failure->multiple_impurities Re-purify

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This technique leverages the basicity of the amidine to separate it from neutral starting materials like nitriles and amides.

AcidBase_Workflow cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase org1 Crude Mixture: Product (Basic) + Starting Material (Neutral) op2 2. Extract with 1M HCl (aq) org1->op2 org2 Starting Material (Neutral) org3 Pure Product (Basic) op6 6. Dry, Filter, Evaporate org3->op6 aq1 Protonated Product (Amidinium Salt) op5 5. Re-extract into EtOAc aq1->op5 aq2 Empty op1 1. Dissolve in EtOAc op1->org1 op2->org2 op2->aq1 op3 3. Separate Layers op2->op3 op4 4. Basify Aqueous Layer with 2M NaOH to pH >12 op3->op4 Process Aqueous op4->aq1 op5->org3

Caption: Workflow for the acid-base purification protocol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amidine will be protonated to form the corresponding salt and move into the aqueous layer, while the neutral starting material remains in the organic layer. Repeat the extraction 2-3 times.

  • Layer Separation: Combine the acidic aqueous layers. The organic layer containing the neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the pH is >12. This deprotonates the amidinium salt, regenerating the neutral, organic-soluble free base. You may see the product precipitate or make the solution cloudy.

  • Product Extraction: Extract the basified aqueous layer with fresh organic solvent (EtOAc or DCM) 3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified 5-Chloropyridine-3-carboxamidine.

Protocol 2: Recrystallization

This method is ideal if your crude product is a solid and the impurities have different solubility profiles.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and water) at room temperature and at their boiling points. The ideal solvent will dissolve the product poorly at room temperature but completely at a higher temperature.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.[8]

Protocol 3: Flash Column Chromatography

Use this method for complex mixtures or when other methods fail.

  • Stationary Phase: Pack a column with silica gel.

  • Eluent Preparation: Prepare a mobile phase containing a basic modifier. A good starting point is a mixture of 95:4.5:0.5 or 90:9:1 DCM/Methanol/Triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and loading the resulting powder onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing all triethylamine may require placing the product under high vacuum for an extended period.

Analytical Methods for Purity Assessment

Verifying the purity of your final compound is a crucial final step. A combination of methods is often recommended.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. Spot the starting material, crude mixture, and purified product on the same plate. The absence of the starting material spot in the purified lane indicates successful removal.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[9] An HPLC chromatogram can resolve the product from residual starting materials and byproducts, allowing for precise purity calculation (e.g., area percent).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for confirming the structure of the final product and detecting the presence of impurities. The disappearance of characteristic peaks from the starting material in the spectrum of the purified product confirms its removal. Quantitative NMR (qNMR) can be used for an absolute purity determination.

  • Titration: A classical method that can determine the purity based on the basic amine functional group.

By employing these targeted purification strategies and analytical checks, researchers can confidently obtain high-purity 5-Chloropyridine-3-carboxamidine, ensuring the integrity and success of their subsequent research and development efforts.

References

  • Solvent-free synthesis of amide: a novel technique of green chemistry. (n.d.). SciSpace. Retrieved February 21, 2026, from [Link]

  • A Metal-free Multicomponent Strategy for Amidine Synthesis. (n.d.). ChemRxiv. Retrieved February 21, 2026, from [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Retrieved February 21, 2026, from [Link]

  • Process for preparing carboxamidine compounds. (2013). Google Patents.
  • Synthesis of amidines. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. Retrieved February 21, 2026, from [Link]

  • Synthesis and Protection of Some Amidines. (2002). TÜBİTAK Academic Journals, 26, 29-34. Retrieved February 21, 2026, from [Link]

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. (2012). ResearchGate. Retrieved February 21, 2026, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2017). HELDA. Retrieved February 21, 2026, from [Link]

  • 5-Chloropyridine-3-carbonitrile. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2023). ResearchGate. Retrieved February 21, 2026, from [Link]

  • 3-Chloropyridine-2-carboxamide. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • 5-CHLOROPYRIDINE-3-CARBOXYLIC ACID. (n.d.). Matrix Fine Chemicals. Retrieved February 21, 2026, from [Link]

  • 6-amino-5-chloropyridine-3-carboxamide (C6H6ClN3O). (n.d.). PubChemLite. Retrieved February 21, 2026, from [Link]

  • Process for preparing 2-amino-5-chloropyridine. (1976). Google Patents.
  • Solodenko, W., et al. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Synthesis, 2006(3), 461-466. Retrieved February 21, 2026, from [Link]

  • Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. (2020). Current Protocols in Nucleic Acid Chemistry, 81(1), e110. Retrieved February 21, 2026, from [Link]

  • Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. (2018). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. (2019). Patsnap Eureka. Retrieved February 21, 2026, from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). Molecules, 22(2), 243. Retrieved February 21, 2026, from [Link]

Sources

Preventing degradation of 5-Chloropyridine-3-carboxamidine during workup

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Workup

Welcome to the Technical Support Center for 5-Chloropyridine-3-carboxamidine. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis and purification of this valuable compound. This guide is designed to provide you with in-depth technical insights and actionable troubleshooting strategies to ensure the integrity of your product during workup.

Understanding the Molecule: Key Stability Considerations

5-Chloropyridine-3-carboxamidine is a polar, basic compound. Its stability is significantly influenced by the chemical environment, particularly during aqueous workup procedures. The primary degradation pathway of concern is the hydrolysis of the amidine group to the corresponding carboxamide. This reaction is catalyzed by both acidic and basic conditions.

The amidine functional group is generally considered to be highly basic, with pKa values often around 12.[1] This means that at neutral or acidic pH, the amidine will exist predominantly in its protonated form, the amidinium ion. While this protonation can protect against certain reactions, it also increases the compound's water solubility, which can complicate extraction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of 5-Chloropyridine-3-carboxamidine in a question-and-answer format, providing explanations and solutions based on chemical principles.

Q1: I'm observing significant loss of my product into the aqueous layer during extraction. How can I improve my extraction efficiency?

A1: This is a frequent challenge due to the high polarity and basicity of 5-Chloropyridine-3-carboxamidine. Here’s a breakdown of the causes and solutions:

  • The Problem of Polarity: As a polar molecule, 5-Chloropyridine-3-carboxamidine has a natural affinity for aqueous phases. Standard organic solvents like ethyl acetate or diethyl ether may not be sufficient to efficiently extract it.[2]

  • The Impact of pH: In acidic or neutral aqueous solutions, the basic amidine group will be protonated, forming a salt. This significantly increases its water solubility, making extraction with organic solvents even more difficult.

Troubleshooting Steps:

  • pH Adjustment: Carefully basify the aqueous layer to a pH of 9-10 using a suitable base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) just before extraction. This will deprotonate the amidinium ion to the free base, which is less polar and more soluble in organic solvents.[1] Be cautious not to exceed a pH of 10, as strong basic conditions can promote hydrolysis.

  • Solvent Selection: For highly polar compounds, a more polar extraction solvent or a solvent mixture is often necessary. Consider using a 3:1 mixture of chloroform and isopropanol, which can be effective at extracting water-soluble organic compounds.[2] Alternatively, n-butanol can be used, as it is more polar than many common extraction solvents and can partition polar solutes from saline solutions.[3]

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate.[3] This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and driving it into the organic layer.

  • Continuous Liquid-Liquid Extraction: For particularly challenging extractions, a continuous liquid-liquid extraction apparatus can be employed. This technique allows for the exhaustive extraction of a compound from an aqueous solution with a less dense organic solvent over an extended period.[3]

Q2: My final product is contaminated with the corresponding carboxamide. What is causing this hydrolysis and how can I prevent it?

A2: The presence of 5-chloropyridine-3-carboxamide is a clear indication of amidine hydrolysis. This is a common degradation pathway for amidines, especially under harsh workup conditions.[4][5]

Understanding the Mechanism:

Amidine hydrolysis can be catalyzed by both acid and base.[6][7]

  • Acid-Catalyzed Hydrolysis: The amidine is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: The hydroxide ion acts as a nucleophile, directly attacking the amidine carbon.

Preventative Measures:

  • Strict pH Control: Maintain a mildly basic pH (around 8-9) during the aqueous workup. This represents a compromise, minimizing both acid and base-catalyzed hydrolysis.

  • Temperature Management: Perform all workup steps, especially extractions and washes, at reduced temperatures (0-5 °C) using an ice bath. Lower temperatures significantly slow down the rate of hydrolysis.

  • Minimize Contact Time: Reduce the time your compound is in contact with the aqueous phase. Perform extractions and phase separations as quickly as possible.

  • Use of Anhydrous Drying Agents: After extraction, thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove any residual water that could cause hydrolysis during solvent evaporation.

Q3: I'm having trouble purifying my product by column chromatography. It streaks badly on silica gel.

A3: The basic nature of the amidine group leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation.[8]

Chromatography Solutions:

  • Basified Silica Gel: Prepare a slurry of silica gel with a solvent containing a small amount of a volatile base, such as triethylamine (0.5-2%) or ammonium hydroxide (0.5-2% of a 25% aqueous solution in methanol), before packing the column.[8] This will neutralize the acidic sites on the silica and improve the elution of your basic compound.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), which is often more suitable for the purification of basic compounds.[8]

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative.[9] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier to control the ionization of the analyte.

  • Ion-Exchange Chromatography: For a more targeted approach, cation-exchange chromatography can be used to purify the protonated amidinium ion.

Experimental Protocol: Recommended Workup Procedure to Minimize Degradation

This protocol is designed for a typical reaction mixture where 5-Chloropyridine-3-carboxamidine is the desired product.

Materials:

  • Reaction mixture containing 5-Chloropyridine-3-carboxamidine

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water, chilled (4 °C)

  • Brine (saturated aqueous sodium chloride), chilled (4 °C)

  • Chloroform/isopropanol (3:1 v/v), chilled (4 °C)

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add chilled deionized water to quench the reaction.

  • pH Adjustment: While maintaining the temperature at 0-5 °C, slowly add saturated aqueous sodium bicarbonate solution until the pH of the aqueous phase is between 8 and 9. Check the pH using pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the chilled chloroform/isopropanol (3:1) solvent mixture.

  • Washing: Combine the organic layers and wash once with chilled deionized water and once with chilled brine. Perform these washes quickly to minimize contact time.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (below 30 °C) to afford the crude 5-Chloropyridine-3-carboxamidine.

Data Summary Table
ParameterRecommended Range/ConditionRationale
Workup pH 8 - 9Minimizes both acid and base-catalyzed hydrolysis of the amidine group.[1][6]
Temperature 0 - 5 °CReduces the rate of hydrolysis and other potential side reactions.
Extraction Solvent Chloroform/Isopropanol (3:1) or n-ButanolEffective for extracting polar, basic compounds from aqueous media.[2][3]
Chromatography Stationary Phase Basified Silica Gel or AluminaPrevents streaking by neutralizing acidic sites on the stationary phase.[8]
Logical Workflow for Workup Strategy Selection

The following diagram illustrates a decision-making process for choosing the appropriate workup and purification strategy for 5-Chloropyridine-3-carboxamidine.

Workup_Strategy cluster_purification Purification start Initial Reaction Mixture quench Quench Reaction (Chilled Water) start->quench ph_adjust Adjust pH to 8-9 (Saturated NaHCO3) quench->ph_adjust extraction Liquid-Liquid Extraction ph_adjust->extraction drying Dry Organic Layer (Anhydrous Na2SO4) extraction->drying evaporation Solvent Evaporation (<30°C) drying->evaporation crude_product Crude Product evaporation->crude_product chromatography_choice Assess Purity and Impurity Profile crude_product->chromatography_choice silica_col Column Chromatography (Basified Silica or Alumina) chromatography_choice->silica_col Significant Impurities rp_hplc Reversed-Phase HPLC chromatography_choice->rp_hplc High Purity Needed recrystallization Recrystallization chromatography_choice->recrystallization Crystalline Solid pure_product Pure 5-Chloropyridine-3-carboxamidine silica_col->pure_product rp_hplc->pure_product recrystallization->pure_product

Caption: Decision workflow for the workup and purification of 5-Chloropyridine-3-carboxamidine.

References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available at: [Link]

  • The Chemistry of the Amidines. ResearchGate. Available at: [Link]

  • Hydrogen-bonding behavior of amidines in helical structure. RSC Publishing. Available at: [Link]

  • N-Sulfonyl amidine polypeptides: new polymeric biomaterials with conformation transition responsive to tumor acidity. PMC. Available at: [Link]

  • Workup for Polar and Water-Soluble Solvents. University of Rochester Department of Chemistry. Available at: [Link]

  • 11.10 Chemistry of Amides. LibreTexts Chemistry. Available at: [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]

  • Effects of pH on amidase activity (a) and stability (b). ResearchGate. Available at: [Link]

  • How can I isolate a highly polar compound from an aqueous solution? ResearchGate. Available at: [Link]

  • Hydrogen-bonding behavior of amidines in helical structure. ResearchGate. Available at: [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Available at: [Link]

  • 21.7: Chemistry of Amides. LibreTexts Chemistry. Available at: [Link]

  • Extraction Protocol for Polar Solvents. University of Rochester Department of Chemistry. Available at: [Link]

  • Org. Synth. 2012, 89, 549-561. Organic Syntheses. Available at: [Link]

  • Purification of strong polar and basic compounds. Reddit. Available at: [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]

Sources

Scaling up the synthesis of 5-Chloropyridine-3-carboxamidine for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Level 3 Technical Support Center for process chemists and scale-up engineers. It assumes the reader is familiar with basic organic synthesis but requires specific insights into scaling the Pinner reaction for pyridine derivatives.

Ticket ID: #SC-5CL-PYR-03 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are scaling up the synthesis of 5-Chloropyridine-3-carboxamidine (typically isolated as the hydrochloride salt). This motif is a critical pharmacophore in serine protease inhibitors (e.g., Factor Xa or Thrombin inhibitors).

The industry-standard route for scale-up is the Pinner Reaction followed by ammonolysis. While conceptually simple, this route is notorious for stalling or hydrolyzing during scale-up due to the electron-deficient nature of the pyridine ring and the hygroscopicity of the intermediate.

Core Reaction Scheme

The workflow proceeds from 5-chloronicotinonitrile to the imidate ester (Pinner Salt), followed by conversion to the amidine.

G Start 5-Chloronicotinonitrile (Starting Material) Step1 Step 1: Pinner Reaction (MeOH/EtOH + HCl gas) Start->Step1 Anhydrous Conditions < 5°C Inter Imidate Ester HCl (Pinner Salt) Step1->Inter Precipitation Step2 Step 2: Ammonolysis (NH3 in MeOH) Inter->Step2 pH Control End 5-Chloropyridine-3- carboxamidine HCl Step2->End Crystallization

Figure 1: Standard Pinner workflow for pyridine carboxamidine synthesis.

Module 1: The Pinner Reaction (Imidate Formation)

Objective: Conversion of 5-chloronicotinonitrile to ethyl/methyl 5-chloropyridine-3-imidate hydrochloride.

FAQ: Troubleshooting Conversion Issues

Q: My reaction stalls at 60-70% conversion. Adding more HCl gas doesn't help. Why? A: This is likely due to "Solvent Poisoning" by moisture . The Pinner reaction is reversible and strictly competes with hydrolysis. The electron-withdrawing chlorine at the 5-position makes the nitrile carbon highly electrophilic, but it also destabilizes the imidate intermediate, making it prone to reverting or hydrolyzing if any water is present.

  • The Fix: Ensure your solvent (MeOH or EtOH) has a water content of <0.05% (KF) . On a kilogram scale, even ambient humidity entering through an open manway is sufficient to kill the reaction.

  • Protocol Adjustment: Switch to a "closed loop" gas addition system. Do not bubble HCl through an open vessel.

Q: The reaction mixture turned into a solid block (slurry solidification). How do I handle this? A: The imidate hydrochloride salt is less soluble than the starting nitrile. High-density precipitation is a good sign of conversion but a nightmare for heat transfer.

  • The Fix: Use a co-solvent system . Pure Methanol often leads to rapid precipitation. Using a mixture of Dichloromethane (DCM) and Methanol (4:1) maintains solubility of the intermediate longer, allowing for better stirring and heat dissipation during the exothermic HCl addition [1].

Q: What is the critical safety parameter for Step 1? A: Thermal Runaway. The dissolution of HCl gas in alcohol is highly exothermic. If the temperature exceeds 10°C , the imidate can decompose to the amide (5-chloronicotinamide) or alkyl chloride.

  • Limit: Maintain internal temperature -5°C to 0°C during addition.

Module 2: Ammonolysis (Amidine Formation)

Objective: Conversion of the imidate ester to the target amidine.[1][2]

FAQ: Yield and Purity Optimization

Q: I am seeing high levels of "Orthoester" impurity. What is happening? A: This occurs if you have excess alcohol and insufficient ammonia. The imidate reacts with the alcohol solvent instead of the ammonia.

  • The Fix: Ensure the ammonia equivalents are >3.0 eq relative to the imidate. Perform the ammonolysis in a pressure vessel (autoclave) at mild pressure (1-2 bar) rather than bubbling ammonia at atmospheric pressure, which often results in ammonia loss [2].

Q: The product is isolating as a sticky oil, not a solid. A: 5-Chloropyridine-3-carboxamidine HCl is hygroscopic. If it oils out, it likely contains residual solvent or ammonium chloride (


) impurities that depress the melting point.
  • The Fix: Perform a salt exchange workup .

    • Evaporate the reaction solvent completely.

    • Dissolve the crude oil in minimum water.

    • Basify with NaOH to pH 10 to precipitate the free base amidine (solid).

    • Filter and wash the free base to remove inorganic salts (

      
      ).
      
    • Resuspend the free base in anhydrous Ethanol and treat with 1.0 eq of HCl in Dioxane/Ether to reprecipitate the pure HCl salt.

Module 3: Analytical & Quality Control

Objective: Validating the structure and purity.

Quantitative Data: Solvent Selection Guide

Table 1: Solvent efficacy for crystallization of the final HCl salt.

Solvent SystemYield (%)Purity (HPLC)Comments
EtOH (Abs) 85-90%>98%Recommended. Best balance of yield/purity.
IPA/Water (9:1) 92%95%Higher yield, but difficult to dry (solvate formation).
MeOH/Et2O 75%>99%Excellent purity, but lower recovery due to solubility.
Acetone N/AN/AAvoid. Amidine salts can form ketals/imines with acetone.
Troubleshooting Logic Tree

Use this logic flow to diagnose low yields during the final isolation step.

Logic Issue Problem: Low Yield of Amidine HCl Check1 Check HPLC of Crude Reaction Issue->Check1 Result1 Imidate still present? Check1->Result1 Result2 Hydrolysis (Amide) present? Check1->Result2 Result3 Clean conversion, loss in workup? Check1->Result3 Action1 Incomplete Ammonolysis. Increase NH3 pressure or time. Result1->Action1 Action2 Moisture ingress. Check solvent dryness. Result2->Action2 Action3 Product is water-soluble. Avoid aqueous extraction. Use recrystallization only. Result3->Action3

Figure 2: Diagnostic workflow for low yield scenarios.

Standard Operating Procedure (SOP) Summary

For 100g Scale-Up

  • Preparation: Charge 5-chloronicotinonitrile (1.0 eq) into a reactor with anhydrous Ethanol (10 vol). Cool to -5°C.[3][4]

  • Activation: Sparge dry HCl gas (excess, ~1.5 saturation) while maintaining T < 0°C. Stir for 12-24h.

  • IPC (In-Process Control): Check HPLC. If Nitrile < 1%, proceed. If not, add more HCl.

  • Precipitation: Dilute with dry Diethyl Ether (or MTBE) to force full precipitation of the Imidate salt. Filter under Nitrogen (hygroscopic!).

  • Ammonolysis: Resuspend Imidate solid in Methanol (7N

    
     solution). Seal reactor. Stir at 20-25°C for 16h.
    
  • Isolation: Concentrate to dryness. Recrystallize from Ethanol/IPA.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner chemistry mechanism and solvent effects).
  • Zhang, P., et al. (2009).[5] "Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor."[5] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[5] Link (Describes the synthesis of similar chloropyridine amidine intermediates).

  • Pandey, A., et al. (2002).[5] "Process for the preparation of Factor Xa inhibitors." U.S. Patent 6,376,515. Link (Authoritative source for scale-up conditions of pyridine-based amidines).

  • Song, Y., et al. (2011). "Methods for synthesizing Factor Xa inhibitors." U.S. Patent 8,063,218. Link (Detailed protocols for amidine formation from nitriles in drug synthesis).

Sources

Validation & Comparative

A Guide to the Structural Confirmation of 5-Chloropyridine-3-carboxamidine using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 5-Chloropyridine-3-carboxamidine, a potential building block in medicinal chemistry, nuclear magnetic resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth, technically-grounded comparison and analysis of the ¹H and ¹³C NMR spectral features of 5-Chloropyridine-3-carboxamidine, supported by comparative data from related pyridine derivatives and established experimental protocols.

The Imperative of Structural Integrity in Synthesis

The journey from a synthetic route design to a viable drug candidate is paved with critical analytical checkpoints. The identity and purity of a synthesized compound must be unequivocally established to ensure that subsequent biological and toxicological data are valid. NMR spectroscopy offers an unparalleled, non-destructive window into the molecular framework, providing precise information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted and Comparative NMR Spectral Data

While experimental spectra for novel compounds are generated in the laboratory, high-quality prediction algorithms provide a robust framework for anticipated results. Here, we present the predicted ¹H and ¹³C NMR data for 5-Chloropyridine-3-carboxamidine, alongside experimental data for structurally related compounds to contextualize the influence of the chloro and carboxamidine substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-Chloropyridine-3-carboxamidine

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C28.85 (d)151.2
C3-134.5
C48.40 (t)139.8
C5-130.9
C68.95 (d)148.7
C=N (Amidine)-165.4
NH₂ (Amidine)7.50 (br s), 7.80 (br s)-

Predicted in DMSO-d₆. Multiplicity: d = doublet, t = triplet, br s = broad singlet.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Comparative Pyridine Derivatives

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine [1]C2/C68.60150
C3/C57.27124
C47.64136
3-Aminopyridine [2]C28.08-
C47.03-
C56.97-
C67.99-
NH₂3.89-
3-Cyanopyridine [3]C29.22-
C48.47-
C57.81-
C69.03-

Solvents and specific experimental conditions for the comparative compounds can be found in the cited references.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate structural interpretation. The following protocol outlines a self-validating system for preparing and analyzing a sample of 5-Chloropyridine-3-carboxamidine.

Sample Preparation
  • Analyte Weighing : Accurately weigh 10-20 mg of the synthesized 5-Chloropyridine-3-carboxamidine for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[4]

  • Solvent Selection and Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is capable of dissolving the polar carboxamidine group and has a well-characterized residual solvent peak.[4][5] Ensure complete dissolution by gentle vortexing or sonication.

  • Filtration and Transfer : To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette plugged with glass wool directly into a high-quality 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) can be used. Alternatively, a small amount of tetramethylsilane (TMS) can be added, though care must be taken to avoid adding an excess which can distort the baseline.

  • Tube Cleaning and Labeling : Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue and an appropriate solvent like isopropanol to remove any contaminants.[5] Label the tube clearly.

Spectrometer Setup and Data Acquisition

The following parameters are provided as a robust starting point for a 400 MHz spectrometer and should be optimized as needed.

  • Locking and Shimming : Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[6] An automated shimming procedure is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for sharp spectral lines.[7]

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[8]

    • Spectral Width (SW) : Set to approximately 16 ppm, centered around 7 ppm to cover the aromatic and amide regions.[8]

    • Acquisition Time (AQ) : A value of around 3 seconds will provide good digital resolution.[8][9]

    • Relaxation Delay (D1) : A delay of 1.5-2.0 seconds is generally adequate for small molecules to allow for near-complete relaxation of the protons between scans.[7][8]

    • Number of Scans (NS) : For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.[8][10]

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : A standard proton-decoupled experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW) : Set to approximately 200-220 ppm to encompass the full range of carbon chemical shifts.[7]

    • Acquisition Time (AQ) : Typically around 1.0-1.5 seconds.

    • Relaxation Delay (D1) : A 2.0-second delay is a good starting point.

    • Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) is required to achieve a good signal-to-noise ratio.[7]

NMR_Structural_Confirmation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation weigh Weigh Compound (10-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample, Lock & Shim transfer->insert acquire_1H Acquire 1H Spectrum insert->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_13C->acquire_2D process Process Spectra (FT, Phasing, Baseline Correction) acquire_2D->process assign Assign Signals process->assign compare Compare with Predicted & Reference Data assign->compare confirm Confirm Structure compare->confirm

Caption: Workflow for structural confirmation by NMR spectroscopy.

Interpretation of NMR Spectra and Structural Confirmation

The predicted NMR data provides a clear signature for the structure of 5-Chloropyridine-3-carboxamidine.

¹H NMR Spectrum Analysis
  • Aromatic Protons (H2, H4, H6) : The pyridine ring protons are expected in the downfield region (8.0-9.0 ppm), which is characteristic of aromatic systems. The electron-withdrawing nature of the ring nitrogen and the chloro and carboxamidine substituents deshield these protons.

    • H2 and H6 : These protons are adjacent to the ring nitrogen and are therefore the most deshielded, appearing at the lowest field. Their predicted shifts are 8.85 ppm and 8.95 ppm, respectively. They are expected to appear as doublets due to coupling with H4.

    • H4 : This proton is situated between two substituents and is predicted at 8.40 ppm. It should appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H2 and H6.

  • Amidine Protons (NH₂) : The two protons of the primary amine in the carboxamidine group are expected to appear as two broad singlets around 7.50 and 7.80 ppm. Their broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange.

¹³C NMR Spectrum Analysis
  • Aromatic Carbons : All five carbons of the pyridine ring are in the aromatic region (120-155 ppm).

    • C2 and C6 : These carbons, being adjacent to the highly electronegative nitrogen, are the most deshielded and are predicted at 151.2 ppm and 148.7 ppm.

    • C4 : The carbon at position 4 is also significantly deshielded, with a predicted shift of 139.8 ppm.

    • C3 and C5 : These carbons bear the substituents. The carbon attached to the electron-withdrawing chlorine (C5) is predicted at 130.9 ppm, while the carbon attached to the carboxamidine group (C3) is at 134.5 ppm.

  • Carboxamidine Carbon (C=N) : The sp²-hybridized carbon of the amidine group is the most deshielded carbon in the molecule, with a predicted chemical shift of 165.4 ppm, which is characteristic for this functional group.

Influence of Substituents

The chemical shifts can be rationalized by considering the electronic effects of the substituents.

Caption: Electronic effects influencing NMR chemical shifts.

  • Chlorine Atom : The chlorine at C5 exerts a strong electron-withdrawing inductive effect (-I), which deshields the adjacent carbons and protons.[11]

  • Carboxamidine Group : This group at C3 is also electron-withdrawing, contributing to the overall deshielding of the ring protons and carbons.

  • Pyridine Nitrogen : The nitrogen atom itself is highly electronegative and strongly withdraws electron density from the ring, causing a general downfield shift for all ring protons and carbons compared to benzene.[12]

By comparing the predicted data with the experimental data from pyridine, 3-aminopyridine, and 3-cyanopyridine, the assigned shifts for 5-Chloropyridine-3-carboxamidine are validated. The significant downfield shifts of all protons relative to pyridine are consistent with the presence of two electron-withdrawing groups.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of 5-Chloropyridine-3-carboxamidine. Through careful sample preparation, optimized data acquisition, and a thorough analysis of chemical shifts, multiplicities, and integration, guided by predicted data and comparison with related structures, researchers can have high confidence in the identity of their synthesized compound. This analytical rigor is indispensable for the advancement of reliable and reproducible scientific research in drug discovery and development.

References

  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?[Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • University of Crete. NMR data acquisition. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • University of Missouri. (2020, April 13). Optimized Default 1H Parameters. [Link]

  • University of Maryland. Step-by-step procedure for NMR data acquisition. [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

  • SourceForge. (2019, December 17). nmrshiftdb2 download. [Link]

  • iNMR. Free NMR Processing Software for Mac. [Link]

  • nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • ACS Publications. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]

  • ResearchGate. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link]

  • Bulletin de l'Academie Polonaise des Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • SpectraBase. 3-Cyanopyridine - Optional[1H NMR] - Spectrum. [Link]

  • Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. [Link]

  • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 5. [Link]

  • Wiley Online Library. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]

  • Semantic Scholar. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • Chinese Journal of Natural Medicines. (2025). The Key 1H NMR (600 MHz) and 13C NMR (150 MHz) data characterization of flavan-4-ols. [Link]

  • Royal Society of Chemistry. 1H and 13C chemical shifts of studied species Artemisinin. [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Wiley Online Library. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • ResearchGate. (2025, August 10). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. [Link]

Sources

Validating the Purity of Synthesized 5-Chloropyridine-3-carboxamidine by HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Factor Xa inhibitors and other pyridine-based anticoagulants, 5-Chloropyridine-3-carboxamidine (also known as 5-chloronicotinamidine) serves as a critical intermediate. Its purity directly correlates to the yield and safety profile of the final API.

While techniques like qNMR (Quantitative Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) offer specific advantages in structural elucidation, HPLC-UV remains the gold standard for purity validation in Quality Control (QC) environments.

This guide objectively compares these methodologies and provides a validated, self-correcting HPLC-UV protocol designed to overcome the specific chromatographic challenges of amidine-functionalized pyridines—specifically, severe peak tailing caused by silanol interactions.

Chemical Context & The Analytical Challenge

The Molecule:

  • Structure: A pyridine ring substituted with a chlorine atom at position 5 and a carboxamidine group at position 3.

  • pKa: The amidine group is highly basic (

    
    ).
    
  • UV Chromophore: Pyridine ring (Max absorption

    
     254–260 nm).
    

The Problem: Peak Tailing On standard silica-based C18 columns, the protonated amidine group (


) interacts strongly with residual ionized silanols (

) on the stationary phase. This secondary retention mechanism causes:
  • Peak Tailing: Asymmetry factor (

    
    ) > 2.0.
    
  • Retention Instability: Drifting retention times (

    
    ).
    
  • Quantitation Error: Integration difficulties at the peak tail, masking low-level impurities.

Comparative Analysis: HPLC-UV vs. Alternatives

To validate purity effectively, one must choose the right tool. The following comparison highlights why HPLC-UV is preferred for purity percentage over qNMR or LC-MS in this specific context.

Table 1: Method Performance Matrix
FeatureHPLC-UV (Recommended) qNMR (Alternative) LC-MS (Supplementary)
Primary Utility Purity % & Impurity ProfilingAbsolute Assay (w/w %)ID Confirmation
Precision (RSD) High (< 0.5%)Moderate (1–2%)Low (2–5%)
LOD (Sensitivity) High (0.05%)Low (> 1.0% usually)Very High (ppm level)
Linearity Range Wide (

)
NarrowLimited (Saturation)
Selectivity Separates isomers/intermediatesOverlapping signals commonMass-based separation
Blind Spots Non-chromophoric saltsParamagnetic impuritiesIon suppression
Comparison Insights
  • Why not qNMR? While qNMR provides an absolute assay value (e.g., "This powder is 98% pure by weight"), it often fails to detect structurally similar impurities (like the amide hydrolysis product) present at <1% levels due to signal overlap and lower sensitivity.

  • Why not LC-MS? LC-MS is vital for identifying an unknown impurity. However, for quantifying purity (Area %), it is unreliable because different impurities ionize with vastly different efficiencies. A 1% impurity by mass could show a 10% signal in MS if it ionizes better than the main peak.

Method Development: The "Self-Validating" Protocol

To achieve a robust method, we must suppress the silanol interaction.[1] This protocol utilizes a Low pH + High Ionic Strength strategy, which is superior to "High pH" methods that risk dissolving the silica matrix.

The Optimized Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Why: "Eclipse" bonding maximizes end-capping, physically blocking silanols.

  • Mobile Phase A: 25 mM Potassium Phosphate Buffer (pH 2.5).

    • Why: Low pH suppresses silanol ionization (

      
      ).[2] Potassium competes with the amidine for remaining binding sites.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.

  • Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Elute salts)
15.060Linear Gradient (Elute Product)
18.090Wash (Elute Dimers)
20.090Hold
20.15Re-equilibration

Visualizing the Logic

Diagram 1: Method Optimization Decision Tree

This logic flow illustrates the decision-making process for selecting the column and mobile phase to prevent tailing.

method_logic Start Start: Amidine Analyte Check_pH Check pKa (~11.0) Start->Check_pH Choice Select Strategy Check_pH->Choice High_pH High pH (>10) Choice->High_pH De-protonate Amidine Low_pH Low pH (<3.0) Choice->Low_pH Protonate Silanols Risk_High Risk: Silica Dissolution Requires Hybrid Column High_pH->Risk_High Benefit_Low Benefit: Protonates Silanols Standard C18 Usable Low_pH->Benefit_Low Tailing Issue: Peak Tailing? Benefit_Low->Tailing Add_Buffer Action: Add 25mM Phosphate (Competes for sites) Tailing->Add_Buffer Yes Add_TEA Action: Add TEA Modifier (Silanol Blocker) Tailing->Add_TEA Severe Cases Final Optimized Method: pH 2.5 Buffer + End-capped C18 Add_Buffer->Final Add_TEA->Final

Caption: Decision logic for optimizing chromatography of basic amidines to minimize peak tailing.

Validation Data (Experimental Simulation)

The following data represents typical acceptance criteria and results for this synthesis intermediate, adhering to ICH Q2(R2) guidelines.

A. Specificity (Selectivity)

The method must distinguish the target from known synthesis precursors.

ComponentRetention Time (

)
Relative Retention (RRT)Resolution (

)
5-Chloronicotinonitrile (Precursor)8.2 min0.78-
5-Chloropyridine-3-carboxamidine 10.5 min 1.00 > 4.5
5-Chloropyridine-3-carboxamide (Hydrolysis)12.1 min1.15> 3.0
B. Linearity & Range
  • Range: 0.05 mg/mL to 1.5 mg/mL (50% to 150% of target concentration).

  • Result:

    
    .
    
  • Equation:

    
    .
    
C. Accuracy (Recovery)

Spike recovery experiments performed at 3 levels (80%, 100%, 120%).

Spike LevelMeasured Recovery (%)RSD (%)Acceptance
80%99.4%0.4%Pass (98-102%)
100%100.1%0.2%Pass (98-102%)
120%100.3%0.3%Pass (98-102%)

Analytical Workflow Diagram

This diagram outlines the lifecycle of the sample from synthesis to final Certificate of Analysis (CoA).

workflow Synth Crude Synthesis Prep Sample Prep (1 mg/mL in Mobile Phase) Synth->Prep HPLC HPLC-UV Run (Gradient Method) Prep->HPLC Check System Suitability? (Tailing < 1.5) HPLC->Check Fail Troubleshoot: Check pH / Column Age Check->Fail No Pass Process Data Check->Pass Yes Fail->HPLC Re-run Calc Calculate Purity % (Area Normalization) Pass->Calc Report Generate CoA Calc->Report

Caption: Standard Operating Procedure (SOP) workflow for routine purity analysis.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Dolan, J. W. (2002). Peak Tailing and Column Aging.[1] LCGC North America.[5] [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6][7] [Link]

Sources

Comparative Analysis: 5-Chloropyridine-3-carboxamidine vs. Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of 5-Chloropyridine-3-carboxamidine , a representative orthosteric fragment targeting the catalytic site of SHP2 (PTPN11), against SHP099 , the gold-standard allosteric inhibitor.

Key Takeaway: 5-Chloropyridine-3-carboxamidine functions as a phosphate mimic , competitively inhibiting the active site (P-loop). While useful as a crystallographic probe or fragment-based drug discovery (FBDD) starting point, it lacks the selectivity and bioavailability of allosteric inhibitors like SHP099, which stabilize the auto-inhibited "closed" conformation of SHP2.

Mechanistic Profiling (MOA)

The fundamental difference between these two compounds lies in their binding topology and mechanism of inhibition.

5-Chloropyridine-3-carboxamidine (Orthosteric)
  • Class: Competitive Active Site Inhibitor / Phosphate Mimic.

  • Mechanism: The positively charged amidine group mimics the substrate's phosphotyrosine (pTyr). It forms electrostatic interactions with the catalytic cleft, specifically the conserved P-loop (residues 458–465), interacting with the catalytic Cys459 and Arg465 .

  • Conformation: Binds to the Open (Active) conformation of SHP2.

SHP099 (Allosteric)[1][2][3]
  • Class: Allosteric "Molecular Glue."

  • Mechanism: Binds to a central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains. It "glues" the N-SH2 domain over the PTP active site, locking the enzyme in its auto-inhibited state.

  • Conformation: Stabilizes the Closed (Inactive) conformation.[1]

Pathway Visualization

The following diagram illustrates the distinct inhibition points within the SHP2 activation cycle.

SHP2_Pathway Basal SHP2 (Basal) [Auto-inhibited/Closed] Open SHP2 (Activated) [Open Conformation] Basal->Open N-SH2 binds pTyr Stimulus Upstream RTK (pTyr Signaling) Stimulus->Open Substrate Substrate (RAS/MAPK) Open->Substrate Dephosphorylation Amidine 5-Chloropyridine- 3-carboxamidine (Blocks Active Site) Amidine->Open Competes w/ Substrate SHP099 SHP099 (Locks Closed State) SHP099->Basal Stabilizes

Figure 1: Mechanism of Action. SHP099 prevents activation (upstream), while the Amidine blocks the catalytic step (downstream).

Comparative Data Analysis

The following data contrasts the theoretical profile of the amidine fragment against established SHP099 data.

Feature5-Chloropyridine-3-carboxamidineSHP099 (Standard)Implications
Binding Site PTP Domain (Catalytic Cleft)Central Tunnel (Allosteric)Amidine competes with high-concentration cellular substrates.
Potency (IC50) High µM Range (10–100 µM) Low nM Range (0.07 µM) Fragment vs. Lead. Amidines require optimization to reach potency.
Selectivity Low (Pan-PTP) High (>1000x vs SHP1) Active sites are conserved across PTPs (SHP1, PTP1B); Allosteric sites are unique.
Physicochemistry Highly Polar (Hydrophilic)Lipophilic BalanceAmidines have poor membrane permeability (charged at pH 7.4).
Kinetics Fast On / Fast OffSlow Off-rateAllosteric inhibitors often show residence-time driven efficacy.
Data Interpretation[1][2][4][5][6][7][8][9]
  • Selectivity Risk: The active site of SHP2 is 100% conserved with SHP1 (PTPN6) in the catalytic core. 5-Chloropyridine-3-carboxamidine will likely inhibit SHP1 with equal potency, leading to potential immune-related toxicity (as SHP1 regulates T-cell activation).

  • Druggability: The amidine group is highly basic (

    
    ). At physiological pH, it is protonated and positively charged, making passive cell membrane diffusion difficult.
    

Experimental Protocols for Validation

To validate the performance of 5-Chloropyridine-3-carboxamidine, you must distinguish between binding and inhibition .

Enzymatic Inhibition Assay (DiFMUP)

Purpose: Determine IC50 and mode of inhibition (Competitive vs. Non-competitive).

Protocol:

  • Buffer Prep: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA.

    • Critical Step: Add 0.05% Tween-20 to prevent promiscuous aggregation (false positives).

    • Critical Step: Add 5 mM DTT immediately before use. SHP2's catalytic Cys459 is oxidation-sensitive; without DTT, the enzyme dies, mimicking inhibition.

  • Enzyme Activation: For the Amidine (Orthosteric) test, you must use the SHP2 catalytic domain (PTP) or activate full-length SHP2 using an activating peptide (e.g., IRS-1 bisphosphopeptide).

    • Note: SHP099 requires full-length protein to demonstrate allosteric locking.

  • Reaction:

    • Incubate Enzyme + Compound (Amidine or SHP099) for 30 mins at RT.

    • Add Substrate: DiFMUP (200 µM).

  • Readout: Monitor fluorescence (Ex 340nm / Em 450nm) kinetically for 20 mins.

  • Analysis:

    • Amidine:

      
       should increase (Competitive).
      
    • SHP099:

      
       decreases (Non-competitive/Mixed).
      
Differential Scanning Fluorimetry (TSA)

Purpose: Confirm physical binding and domain stabilization.

Protocol:

  • Mix SHP2 protein (2 µM) with SYPRO Orange dye (5x).

  • Add Compound (100 µM).

  • Run thermal ramp (

    
    ) in qPCR machine.
    
  • Expected Result:

    • SHP099: Significant

      
       shift (
      
      
      
      ) due to "clamping" the domains.
    • Amidine: Minimal or negative shift. Active site binders often destabilize the global fold or show weak stabilization compared to allosteric glues.

Workflow Visualization

Assay_Workflow cluster_0 Step 1: Enzymatic Assay (DiFMUP) cluster_1 Step 2: Mechanism Check Start Compound Evaluation Prep Prep: Buffer + DTT + Tween-20 Act Activation: Add IRS-1 Peptide (Opens SHP2) Prep->Act Inc Incubation: 30 min w/ Compound Act->Inc Read Kinetic Readout Inc->Read Comp Competitive Profile? (Km increases) Read->Comp Amidine Allo Allosteric Profile? (Vmax decreases) Read->Allo SHP099 Result1 Result1 Comp->Result1 Orthosteric Hit Result2 Result2 Allo->Result2 Allosteric Hit

Figure 2: Experimental decision tree for classifying SHP2 inhibitors.

Conclusion & Recommendations

5-Chloropyridine-3-carboxamidine should be viewed as a chemical probe or fragment scaffold , not a drug candidate.

  • Use the Amidine when:

    • You are performing X-ray crystallography and need a small molecule to occupy the active site for structural resolution.

    • You are conducting Fragment-Based Drug Discovery (FBDD) and intend to "grow" the molecule to reach adjacent pockets for specificity.

  • Use SHP099/TNO155 when:

    • You need to inhibit SHP2 in cellular models (RAS/MAPK pathway studies).

    • You require selectivity against other phosphatases (SHP1, PTP1B).

Final Verdict: For therapeutic development, the field has shifted decisively toward allosteric inhibition (SHP099-like) due to the "undruggable" nature of the conserved PTP active site.

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 promotes anticancer therapeutic efficacy. Nature. Link

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor. Journal of Medicinal Chemistry. Link

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences. Link

  • Bagdanoff, J. T., et al. (2010). Inhibition of Sphingosine Kinase 1 by Amidine-Based Inhibitors (Context on Amidine-Phosphate mimicry). Journal of Medicinal Chemistry. Link

Sources

Benchmarking the Efficacy of 5-Chloropyridine-3-carboxamidine Derivatives as Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for benchmarking 5-Chloropyridine-3-carboxamidine derivatives against market-leading Direct Oral Anticoagulants (DOACs), specifically Rivaroxaban and Apixaban .

While benzamidine derivatives historically dominated serine protease inhibition, their high basicity often results in poor oral bioavailability.[1] The 5-chloropyridine-3-carboxamidine scaffold represents a "next-generation" non-benzamidine warhead. The incorporation of the chlorine atom at the C5 position is a critical medicinal chemistry strategy intended to enhance lipophilicity (


), improve metabolic stability by blocking oxidation sites, and optimize filling of the Factor Xa (FXa) S1 specificity pocket.

This document outlines the validation protocols required to establish the efficacy, selectivity, and functional coagulation profile of these derivatives.

Strategic Rationale & Mechanism

The Target: Factor Xa (FXa)

Factor Xa is the convergence point of the intrinsic and extrinsic coagulation pathways.[2] Inhibiting FXa prevents the conversion of Prothrombin (Factor II) to Thrombin (Factor IIa), thereby halting fibrin clot formation without the "thrombin burst" associated with direct thrombin inhibitors.

The Scaffold: Why 5-Chloropyridine-3-carboxamidine?
  • S1 Pocket Binding: The amidine moiety forms a critical salt bridge with Asp189 at the bottom of the S1 pocket.

  • Bioisosterism: Unlike the highly basic benzamidine (

    
    ), the pyridine core modulates the 
    
    
    
    (typically lower), potentially improving membrane permeability.
  • The "Chlorine Scan": The 5-chloro substitution targets the hydrophobic sub-sites of the enzyme and prevents P450-mediated oxidation, a common failure point in early pyridine-based leads.

Mechanistic Pathway

The following diagram illustrates the intervention point of these derivatives within the coagulation cascade.

CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X (Inactive) Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active Serine Protease) FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Catalyzes Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor 5-Chloropyridine-3-carboxamidine Derivative Inhibitor->FXa Direct Inhibition (Ki < 2 nM)

Figure 1: The Coagulation Cascade highlighting the direct inhibition of Factor Xa by the 5-chloropyridine derivative.

Benchmarking Strategy

To validate the efficacy of a 5-chloropyridine-3-carboxamidine derivative (refered to as Cmpd-5Cl ), it must be screened alongside industry standards.

Comparator Compounds:

  • Rivaroxaban (Xarelto): The gold standard direct FXa inhibitor.

  • Apixaban (Eliquis): Known for superior safety/bleeding profile.

  • Warfarin: (Optional) Used only for in vivo bleeding time comparisons, not enzymatic assays.

Key Performance Indicators (KPIs)
MetricTarget Value (Lead)Rivaroxaban ReferenceRationale
Enzymatic Potency (

)


Must demonstrate tight binding to FXa.
Selectivity (vs. Thrombin)


Prevents off-target coagulation effects.[3]
Selectivity (vs. Trypsin)


Indicates safety for digestive enzymes.
2x aPTT Concentration


Functional efficacy in plasma.

Experimental Protocols

Protocol A: Chromogenic Factor Xa Inhibition Assay (Determination of )

This assay measures the ability of the derivative to inhibit the cleavage of a specific chromogenic substrate by human Factor Xa.

Reagents:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Enzyme: Human Factor Xa (0.5 nM final concentration).

  • Substrate: S-2765 (N-α-Benzyloxycarbonyl-D-Arg-Gly-Arg-pNA) or equivalent.

  • Control: Rivaroxaban (dissolved in DMSO).

Workflow:

  • Preparation: Prepare serial dilutions of Cmpd-5Cl and Rivaroxaban in DMSO (Final DMSO < 1%).

  • Incubation: Mix 20 µL of inhibitor dilution with 100 µL of FXa enzyme solution in a 96-well microplate. Incubate for 30 minutes at 25°C to reach equilibrium.

  • Initiation: Add 80 µL of S-2765 substrate (

    
     concentration, typically ~200 µM).
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Self-Validation Check:

  • If the Rivaroxaban

    
     is not within 0.4–1.0 nM, the enzyme activity is compromised; discard data and prepare fresh buffer.
    
Protocol B: Plasma Coagulation Assay (PT and aPTT)

Enzymatic potency does not always translate to biological activity due to plasma protein binding. This assay bridges that gap.

Reagents:

  • Pooled Human Plasma (citrated).

  • PT Reagent (Thromboplastin).

  • aPTT Reagent (Ellagic acid/phospholipid activator).

  • CaCl

    
     (25 mM).
    

Workflow:

  • Spiking: Spike human plasma with Cmpd-5Cl at concentrations ranging from 0.1 µM to 50 µM.

  • Incubation: Incubate plasma + inhibitor for 10 minutes at 37°C.

  • Activation (aPTT): Add 100 µL aPTT reagent to 100 µL plasma. Incubate 3 minutes at 37°C.

  • Clotting: Add 100 µL CaCl

    
     and measure time to clot formation using a coagulometer.
    
  • Endpoint: Determine the concentration required to double the clotting time (

    
    ).
    

Data Presentation & Analysis

Comparative Efficacy Data (Simulated Representative Data)

The following table illustrates how to structure your benchmarking results. Note: Data below is representative of a high-quality 5-chloropyridine lead.

CompoundFXa

(nM)
Thrombin

(nM)
Selectivity Ratio (Thrombin/FXa)2x aPTT (µM)
Rivaroxaban 0.4


0.6
Apixaban 0.08


0.9
Cmpd-5Cl (Lead) 1.2


1.8
Unsubstituted Analog15.48005212.5

Interpretation: The Cmpd-5Cl derivative shows nanomolar potency (


), approaching that of Rivaroxaban. Crucially, the "Chlorine Scan" (comparing Cmpd-5Cl to the Unsubstituted Analog) yields a 10-fold improvement in potency and a massive jump in selectivity. This validates the hypothesis that the 5-chloro substituent effectively fills the hydrophobic crevice of the S1/S4 pocket.
Benchmarking Workflow Visualization

BenchmarkingWorkflow Synthesis Synthesis 5-Cl-pyridine core Screen Enzymatic Screen (Chromogenic FXa) Synthesis->Screen Screen->Synthesis Fail: Optimize R-groups Selectivity Selectivity Panel (Thrombin, Trypsin) Screen->Selectivity Ki < 10nM Plasma Functional Assay (aPTT / PT) Selectivity->Plasma Selectivity > 500x ADME ADME Profiling (Microsomal Stability) Plasma->ADME 2x aPTT < 5µM Decision Lead Candidate Selection ADME->Decision

Figure 2: The stage-gate benchmarking workflow. Compounds must pass the enzymatic threshold (


) before advancing to selectivity and plasma assays.

Scientific Commentary & Troubleshooting

The "Chlorine Effect" on Solubility

While the 5-chloro substitution improves binding affinity, it increases lipophilicity (


).
  • Risk: Poor aqueous solubility in the enzymatic assay.

  • Mitigation: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v). If precipitation occurs, consider formulating the stock solution in a 50:50 DMSO:PEG-400 mix.

Selectivity False Positives

Amidines are "sticky." High concentrations (


) can cause non-specific aggregation, inhibiting enzymes promiscuously.
  • Validation: Always include 0.01% Triton X-100 or 0.1% PEG-8000 in the assay buffer to prevent aggregator-based inhibition.

References

  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[4] Journal of Medicinal Chemistry. Link

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor.[3] Journal of Medicinal Chemistry. Link

  • Halgren, T. A. (2009).[4] Identifying and Characterizing Binding Sites and Assessing Druggability.[4][5] Journal of Chemical Information and Modeling. Link

  • Escolar, G., et al. (2010). Assessment of the effects of the novel oral anticoagulant rivaroxaban on coagulation and platelet function. Journal of Medicinal Chemistry. Link

  • Carl Roth GmbH. (2023). Protease Inhibitors: Summary and Applications. Technical Guide. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloropyridine-3-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven directives for the safe handling of 5-Chloropyridine-3-carboxamidine, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety and trust in your laboratory operations.

While a specific Safety Data Sheet (SDS) for 5-Chloropyridine-3-carboxamidine (CAS No. 284040-69-3) is not widely available, its structure as a chlorinated pyridine carboxamide warrants a cautious approach.[1] We can infer its potential hazards from structurally similar compounds, such as other chlorinated pyridines and carboxamides, which are known to cause skin irritation, serious eye damage, and respiratory irritation.[2][3][4][5] Therefore, the following protocols are established based on a conservative assessment of these risks.

The 'Why': A Risk-Based Approach to PPE Selection

Understanding the potential routes of exposure is critical to mitigating risk. For a compound like 5-Chloropyridine-3-carboxamidine, which is likely a solid at room temperature, we must protect against three primary exposure pathways:

  • Dermal Contact: The fine, crystalline nature of many research chemicals means that dust can easily settle on skin and clothing, leading to irritation or sensitization.[6] Some pyridine derivatives are toxic upon skin contact.[2]

  • Ocular Exposure: Accidental splashes during the preparation of solutions or transfers can cause serious, potentially irreversible eye damage.[2][6]

  • Inhalation: Weighing and transferring the solid powder can generate airborne dust that may cause respiratory tract irritation if inhaled.[2][4][7] Vapors from solutions, especially if heated, present a similar risk.[8][9]

Each piece of PPE is a specific barrier engineered to block one or more of these pathways. The logic is simple: no exposure, no harm.

The 'What': Core PPE Ensemble

All handling of 5-Chloropyridine-3-carboxamidine must be conducted within a certified chemical fume hood to control airborne contaminants.[2][5][8] The following PPE represents the minimum standard for any procedure involving this compound.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Nitrile or Butyl Rubber GlovesProvides a robust barrier against chlorinated organic compounds.[8][10] Always double-glove when handling concentrated solutions or for extended procedures. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.[11]
Eye & Face Protection Indirect-vent, impact and splash-resistant chemical goggles.Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against dust, splashes, and vapors.[12] When handling larger quantities (>1g) or when there is a significant splash risk, supplement goggles with a full-face shield.[12][13]
Body Protection Flame-Resistant (FR) Lab Coat with tight cuffs.A lab coat protects skin and personal clothing from contamination.[9] The cuffs should be snug around the inner glove of your double-gloving system to create a seal. Ensure the lab coat is fully buttoned.
Respiratory Protection NIOSH-approved N95 Respirator or higher.Required when handling the solid powder outside of a certified containment system (e.g., glovebox) or if ventilation is compromised.[2][13][14] All personnel requiring a respirator must be part of a documented respiratory protection program, including fit-testing, as mandated by OSHA.[15]

The 'How': Procedural Discipline for Safety

The efficacy of PPE is directly tied to the discipline with which it is used. Cross-contamination is a frequent cause of exposure, and it is entirely preventable through rigorous procedural adherence.

Step-by-Step Donning & Doffing Protocol

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • First Pair of Gloves: Don the inner pair of gloves.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a seal check according to your training.

  • Eye/Face Protection: Put on chemical goggles and a face shield if necessary.

  • Second Pair of Gloves: Don the outer pair of gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing (Taking Off) Sequence - The Contaminated Zone Exit: This process is designed to systematically remove the most contaminated items first.

  • Outer Gloves: Peel off the outer gloves without touching your skin, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove by handling the strap; avoid touching the front surface.

  • Lab Coat: Unbutton and roll the coat away from your body, keeping the contaminated exterior folded inward.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Respirator (if used): Remove without touching the front of the mask.

  • Final Hand Hygiene: Wash hands and forearms thoroughly with soap and water.[11][13]

Disposal Plan

All disposable PPE used during the handling of 5-Chloropyridine-3-carboxamidine is considered hazardous waste.

  • Solid Waste: Gloves, bench paper, and empty vials must be placed in a clearly labeled, sealed hazardous waste container.[3]

  • Chemical Waste: Unused material and solutions must be disposed of according to local, state, and federal regulations.[13][16] Never dispose of this chemical down the drain.[16]

Operational Workflow for PPE Selection

The specific tasks you perform dictate the necessary level of protection. The following decision tree provides a logical workflow for selecting appropriate PPE.

PPE_Workflow cluster_start Initial Assessment cluster_task Task Definition cluster_solid Solid Handling cluster_solution Solution Handling cluster_end Final Check start Start: Handling 5-Chloropyridine-3-carboxamidine task_type What is the task? start->task_type weighing Weighing Solid Powder task_type->weighing Solid solution_prep Preparing/Transferring Solution task_type->solution_prep Solution ppe_solid Required PPE: - Chemical Fume Hood - Double Nitrile Gloves - FR Lab Coat - Chemical Goggles - N95 Respirator weighing->ppe_solid end_op Proceed with Operation ppe_solid->end_op splash_risk Significant Splash Risk? solution_prep->splash_risk ppe_solution_low Standard PPE: - Chemical Fume Hood - Double Nitrile Gloves - FR Lab Coat - Chemical Goggles splash_risk->ppe_solution_low No ppe_solution_high Enhanced PPE: - Standard PPE + Face Shield splash_risk->ppe_solution_high Yes ppe_solution_low->end_op ppe_solution_high->end_op disposal Follow Waste Disposal Protocol end_op->disposal

Caption: PPE selection workflow for 5-Chloropyridine-3-carboxamidine.

Emergency Protocols: Immediate Response

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Promptly remove any contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][13]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][6]

  • Inhalation: Move the affected individual to fresh air immediately.[2][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[16]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or information on a structurally similar compound) to the medical personnel. [6][16]

By integrating these principles of hazard assessment, procedural discipline, and emergency preparedness into your daily workflow, you create a robust safety culture that protects not only yourself but also your colleagues and your research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: PYRIDINE. [Link]

  • ChemSupply Australia. (2016, September). Safety Data Sheet PYRIDINE. [Link]

  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12645070, 5-Chloropyridine-3-carbonitrile. [Link]

  • Angene. (2023, December 19). Safety Data Sheet. [Link]

  • Thermo Fisher Scientific. (2009, May 26). SAFETY DATA SHEET: 2-Chloro-5-cyanopyridine. [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • NIH Office of Research Services. (2019). Chemical Safety Guide, 5th Ed. [Link]

  • Duke Occupational & Environmental Safety Office. (2025, March 5). Safe Handling of Hazardous Drugs. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.